Technical Documentation Center

4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one: Synthesis, Properties, and Potential Applications

Introduction The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1] This five-membered heterocyclic ring, containing two adjacent ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous FDA-approved drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The functionalization of the pyrazole core with amino groups, in particular, has led to a multitude of pharmacologically active compounds, making aminopyrazoles a versatile framework in drug discovery.[2]

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, plausible synthetic routes, and potential applications of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. This specific derivative, while not extensively documented, belongs to the promising class of diaminopyrazoles, which have shown significant potential in various therapeutic areas.[3]

Chemical Identity and Structural Elucidation

The nomenclature and structural representation of pyrazole derivatives can be complex due to tautomerism. The compound of interest can exist in different tautomeric forms. For clarity, this guide will refer to the compound as 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

IUPAC Name: 4,5-diamino-1-ethyl-2-methyl-1,2-dihydropyrazol-3-one

Tautomeric Form: The name 3H-Pyrazol-3-one, 4,5-diamino-2-ethyl-1,2-dihydro-1-methyl- is also a valid representation of a tautomer.[4]

Molecular Formula: C₆H₁₂N₄O

Molecular Weight: 156.19 g/mol

Chemical Structure:

Caption: Chemical structure of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Physical StateSolid
Melting PointNot available
SolubilityLikely soluble in polar organic solvents such as ethanol, methanol, and DMSO. Water solubility is expected to be moderate due to the presence of amino groups capable of hydrogen bonding.
pKaThe amino groups are expected to be basic, with pKa values in the range of 4-6. The pyrazole ring nitrogens are weakly basic.
LogPThe calculated LogP is likely to be low, indicating a relatively hydrophilic character.

Plausible Synthesis and Purification

While a specific synthesis for this compound is not published, a plausible synthetic route can be devised based on established pyrazole chemistry. A common strategy for the synthesis of 4,5-diaminopyrazoles involves the introduction of a nitro or azo group at the 4-position of a 5-aminopyrazole, followed by reduction.[5]

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Synthesis of 5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one cluster_1 Step 2: Nitrosation cluster_2 Step 3: Reduction A Ethyl Cyanoacetate C 5-Amino-1-ethyl-1H-pyrazol-3(2H)-one A->C Cyclization B Ethylhydrazine B->C E 5-Amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one C->E N-Methylation D Methylating Agent (e.g., Methyl Iodide) D->E F 5-Amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one H 4-Nitroso-5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one F->H G Nitrous Acid (NaNO2/HCl) G->H I 4-Nitroso-5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one K 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one I->K J Reducing Agent (e.g., H2/Pd-C, SnCl2) J->K

Caption: A plausible synthetic workflow for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

  • Cyclization: React ethyl cyanoacetate with ethylhydrazine in a suitable solvent like ethanol, with or without a basic catalyst, to form 5-amino-1-ethyl-1H-pyrazol-3(2H)-one.

  • N-Methylation: The resulting pyrazolone is then N-methylated at the N2 position using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone).

Step 2: Nitrosation

  • Dissolve the 5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in an acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to introduce a nitroso group at the 4-position.

Step 3: Reduction

  • The isolated 4-nitroso intermediate is then reduced to the corresponding 4-amino derivative.

  • This reduction can be achieved through various methods, including catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst) or using a chemical reducing agent like tin(II) chloride in concentrated hydrochloric acid.[6]

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

The structure of the synthesized 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one would be confirmed using a combination of spectroscopic and analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the N-methyl group, and broad singlets for the two amino groups. The chemical shifts of the amino protons may vary depending on the solvent and concentration.
¹³C NMR Resonances for the two carbons of the ethyl group, the N-methyl carbon, and the three carbons of the pyrazole ring, including a carbonyl carbon.
FT-IR Characteristic absorption bands for N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C=O stretching of the pyrazolone ring (around 1650-1700 cm⁻¹), and C-N stretching.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (m/z = 156.19) and characteristic fragmentation patterns.
Elemental Analysis The percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen should be consistent with the molecular formula C₆H₁₂N₄O.

Potential Applications in Drug Development

The 4,5-diaminopyrazole scaffold is a versatile platform for the development of novel therapeutic agents due to the presence of two nucleophilic amino groups that can be readily functionalized.[1]

1. Kinase Inhibitors: Many pyrazole derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] The amino groups at the 4 and 5 positions can serve as key hydrogen bond donors, interacting with the hinge region of the kinase active site.

2. Antimicrobial Agents: The pyrazole ring system is present in many compounds with antibacterial and antifungal activities.[7] The diaminopyrazole core can be derivatized to generate novel antimicrobial compounds with improved potency and spectrum of activity.

3. Anti-inflammatory Agents: Certain pyrazole derivatives, such as celecoxib, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme.[8] The 4,5-diaminopyrazole scaffold could be explored for the development of new anti-inflammatory agents.

4. Scaffolds for Drug Delivery: The two amino groups provide convenient handles for the covalent attachment of drugs, targeting ligands, or solubilizing agents, making this scaffold a potential candidate for the development of targeted drug delivery systems.[1]

Safety and Handling

While specific toxicity data for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is unavailable, compounds with similar structures are known to be irritants and may be harmful if swallowed or inhaled.[9] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one represents a potentially valuable, yet underexplored, member of the diaminopyrazole family of compounds. Based on the rich chemistry of related pyrazole derivatives, this guide provides a theoretical framework for its synthesis, characterization, and potential applications. The versatile diaminopyrazole scaffold holds significant promise for the development of novel therapeutics, and further experimental investigation into this specific derivative is warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone - Scholars Research Library. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES - ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. Available at: [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions) - Der Pharma Chemica. Available at: [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives - JOCPR. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. Available at: [Link]

  • (PDF) Synthesis of new pyrazole -3-one derivatives containing azo group - Academia.edu. Available at: [Link]

  • Previous approaches for the synthesis of 4,5‐Diaminopyrazoles. - ResearchGate. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Available at: [Link]

  • The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. - ResearchGate. Available at: [Link]

  • Substrate scope of substituted 4,5‐diamino pyrazoles: [a] Reaction... - ResearchGate. Available at: [Link]

  • US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof - Google Patents.
  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available at: [Link]

  • Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors - PubMed. Available at: [Link]

  • CAS SciFinder - Chemical Compound Database. Available at: [Link]

  • N4-{5-[2-(3,5-Dimethoxyphenyl)ethyl]-1h-Pyrazol-3-Yl} - PubChem. Available at: [Link]

  • (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Available at: [Link]

  • PubChem. Available at: [Link]

  • EP1342716A2 - Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyradazole and acid addition salts thereof - Google Patents.
  • 3H-Pyrazol-3-one, 4,5-diamino-2-ethyl-1,2-dihydro-1-methyl - NextSDS. Available at: [Link]

  • Identify chemical substances | CAS SciFinder. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]

  • Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. Available at: [Link]

  • PubChem compound - NIH. Available at: [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. Available at: [Link]

  • Naming and Indexing of Chemical Substances for Chemical AbstractsTM - CAS. Available at: [Link]

  • (PDF) Synthesis of New Pyrazolone Dyes - ResearchGate. Available at: [Link]

  • Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Available at: [Link]

  • 1-Ethyl-4-methyl-1H-pyrazol-3-amine: A Potent Research Chemical. Available at: [Link]

  • 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem. Available at: [Link]

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one - PMC. Available at: [Link]

  • CAS SciFinder コラム | 化学情報協会. Available at: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Executive Summary The pyrazolone core is a privileged scaffold in medicinal chemistry, materials science, and dye manufacturing. Specifically, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (CAS: 857036-13-6) represen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolone core is a privileged scaffold in medicinal chemistry, materials science, and dye manufacturing. Specifically, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (CAS: 857036-13-6) represents a highly functionalized, electron-rich derivative. Because it serves as a critical intermediate in the synthesis of complex pharmaceuticals and advanced oxidation dyes, rigorous structural validation is paramount. This whitepaper outlines a comprehensive, self-validating spectroscopic workflow—encompassing High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Nuclear Magnetic Resonance (NMR)—designed to unambiguously characterize this molecule while mitigating the analytical pitfalls associated with diamino-pyrazolones.

Structural and Chemical Properties

Understanding the intrinsic reactivity of the molecule is the first step in designing a robust analytical protocol. The compound (C₆H₁₂N₄O, MW: 156.19 g/mol ) features a 1,2-dihydro-3H-pyrazol-3-one core. Unlike unsubstituted pyrazolones which exhibit complex tautomerism (e.g., transitioning between CH-, OH-, and NH- forms), the N1-ethyl and N2-methyl substitutions in this molecule lock the ring into a fixed geometry.

The presence of two adjacent primary amino groups at C4 and C5 creates an electron-rich enamine-like system. The lone pairs from the N1 nitrogen and the C5-amino group strongly donate into the C4=C5 double bond, pushing electron density onto the C4 carbon. This unique electronic distribution heavily influences both the vibrational modes and the nuclear magnetic shielding, necessitating careful interpretation of the resulting spectra, a phenomenon similarly observed in 1[1].

Strategic Analytical Workflow

To ensure absolute structural certainty, the analytical pipeline must utilize orthogonal techniques where the output of one method validates the assumptions of another.

Workflow Sample Sample Prep (Purity >98%) HRMS HRMS (ESI+) Exact Mass & Formula Sample->HRMS Aliquot 1 FTIR ATR-FTIR Functional Groups Sample->FTIR Aliquot 2 NMR 1D & 2D NMR Connectivity & Exchange Sample->NMR Aliquot 3 Validation Data Integration & Structural Validation HRMS->Validation m/z & Isotope Pattern FTIR->Validation Vibrational Modes NMR->Validation Chemical Shifts

Figure 1: Strategic analytical workflow for pyrazolone spectroscopic characterization.

Spectroscopic Characterization Protocols & Causality

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a stock solution.

  • Dilute the stock 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Inject 5 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Operate the Electrospray Ionization (ESI) source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

Causality & Validation: The molecule possesses multiple highly basic nitrogen centers (the primary amines and the pyrazolone ring nitrogens). Consequently, ESI in positive mode (ESI+) is the optimal ionization strategy, as basic compounds readily accept protons to form stable [M+H]⁺ ions. The addition of 0.1% formic acid acts as an abundant proton source, maximizing ionization efficiency. The exact monoisotopic mass of the neutral compound is 156.1009 Da; the instrument should yield an [M+H]⁺ peak at exactly 157.1087 Da.

Vibrational Spectroscopy (ATR-FTIR)

Protocol:

  • Ensure the diamond crystal of the ATR-FTIR spectrometer is clean and acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Place 2–3 mg of the neat, dry solid powder directly onto the crystal.

  • Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the sample.

  • Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹).

Causality & Validation: Attenuated Total Reflectance (ATR) is deliberately chosen over traditional KBr pelleting. Pyrazolone derivatives, particularly those with primary amines, can exhibit significant hygroscopicity. Pressing KBr pellets often introduces atmospheric moisture, resulting in a massive, broad O-H stretch that obscures the critical N-H stretching region (3200–3500 cm⁻¹). Furthermore, avoiding the extreme mechanical pressure of a hydraulic press prevents pressure-induced polymorphic transitions in the solid state. The resulting spectra will clearly define the azomethine and carbonyl bonds, a standard practice in the2[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ and transfer to a standard 5 mm NMR tube.

  • Acquire a standard ¹H NMR spectrum (16 scans, 298 K) and a ¹³C NMR spectrum (512 scans) on a 400 MHz (or higher) spectrometer.

  • Self-Validation Step (D₂O Shake): Add 10 µL of Deuterium Oxide (D₂O) to the NMR tube. Cap the tube, shake vigorously for 60 seconds, and immediately re-acquire the ¹H NMR spectrum.

Causality & Validation: Solvent selection is the most critical parameter here. DMSO-d₆ is chosen for two reasons: First, the highly polar nature of the diamino-pyrazolone core results in poor solubility in non-polar solvents like CDCl₃. Second, DMSO-d₆ is aprotic and strongly hydrogen-bond accepting. It slows down the chemical exchange of the -NH₂ protons, allowing them to be observed as distinct broad singlets rather than disappearing into the baseline (which would occur in protic solvents like CD₃OD). The subsequent D₂O shake serves as an internal validation mechanism: the broad singlets corresponding to the C4 and C5 amines will undergo deuterium exchange and vanish from the spectrum, definitively confirming their assignment. This rigorous approach to solvent selection is heavily utilized in the3[3].

Quantitative Data Summary

The following tables summarize the expected quantitative data derived from the protocols above, providing a reference baseline for structural confirmation.

Table 1: Predicted and Characteristic NMR Data (DMSO-d₆, 400 MHz)

Position¹H NMR (δ, ppm)MultiplicityIntegration¹³C NMR (δ, ppm)Assignment
N1-CH₂ 3.65q (J = 7.1 Hz)2H42.5Ethyl CH₂
N1-CH₃ 1.12t (J = 7.1 Hz)3H13.8Ethyl CH₃
N2-CH₃ 3.05s3H32.1N-Methyl
C3 ---162.4Carbonyl (C=O)
C4 ---102.8Enamine β-carbon (Shielded)
C5 ---148.5Enamine α-carbon (Deshielded)
C4-NH₂ 4.20br s2H-Primary Amine (D₂O exchangeable)
C5-NH₂ 5.80br s2H-Primary Amine (D₂O exchangeable)

Note: The stark chemical shift difference between C4 and C5 in the ¹³C NMR spectrum is a direct result of the enamine resonance, where electron density is pushed onto the C4 carbon.

Table 2: Key Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450, 3320 N-H stretching (asym/sym)Primary Amines (-NH₂)
1655 C=O stretchingPyrazolone Carbonyl (Conjugated)
1590 C=C / C=N stretchingPyrazolone Ring Core
1450 C-H bendingAlkyl groups (Methyl/Ethyl)

Conclusion

The unambiguous spectroscopic characterization of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one requires a deep understanding of its electronic structure and physical properties. By employing ESI+ HRMS for exact mass determination, ATR-FTIR to avoid moisture-induced spectral artifacts, and a D₂O-validated NMR protocol in DMSO-d₆ to capture exchangeable protons, researchers can establish a self-validating data matrix. This methodology not only confirms the identity of the compound but also ensures the integrity of downstream 4[4].

References

  • Mira, J. M. (2023).1. Taylor & Francis.

  • Vyas, K. M., et al. (2011).3. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Sharma, N., Vyas, K. B., & Nimavat, K. S. (2026).4. International Journal of Research and Scientific Innovation.

  • Ogbuagu, O. E., et al. (2025).2. Journal of Materials Science Research and Reviews.

Sources

Foundational

solubility data for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in aqueous solutions

An in-depth technical analysis of the solubility profile of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (CAS 857036-13-6) requires a rigorous understanding of its physicochemical properties. As a diaminopyrazolone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the solubility profile of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (CAS 857036-13-6) requires a rigorous understanding of its physicochemical properties. As a diaminopyrazolone derivative, this compound serves as a critical building block in both pharmaceutical drug discovery (e.g., kinase inhibitors, mPGES-1 inhibitors)[1] and advanced materials, including oxidative dyes[2].

This whitepaper dissects the thermodynamic solubility of this compound in aqueous solutions, the causality behind its phase behavior, and the self-validating experimental protocols required to accurately profile it.

Physicochemical Profiling and the Causality of Solubility

The aqueous solubility of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is governed by a delicate balance between its crystal lattice energy and its hydration energy.

  • Structural Causality: The molecule features a pyrazolone core substituted with two primary amino groups, an ethyl group, and a methyl group. While the amino groups and the carbonyl oxygen act as strong hydrogen bond donors and acceptors, the ethyl and methyl substituents introduce localized lipophilicity.

  • Crystal Lattice Dominance: In its neutral free-base form (predominant at physiological pH 7.4), the molecule forms a highly stable, dense crystal lattice driven by intermolecular hydrogen bonding between the amino groups and the pyrazolone carbonyl. The energy required to disrupt this lattice exceeds the favorable hydration energy, resulting in poor aqueous solubility.

  • pH-Dependent Ionization: The primary amines are basic. As the pH of the aqueous medium drops below the compound's pKa (typically between pH 3.0 and 5.0 for diaminopyrazoles), the amines become protonated. This cationic charge induces electrostatic repulsion between molecules, shattering the crystal lattice and drastically increasing aqueous solubility through ion-dipole interactions with water. This mechanism is why related commercial derivatives are almost exclusively formulated as sulfate salts (e.g., 1-hydroxyethyl-4,5-diamino pyrazole sulfate) to lock the molecule into a highly soluble state[2][3].

Pathway S1 Cationic Species (Protonated) High Hydration Energy (pH < 3.0) S2 Neutral Free Base Strong Intermolecular H-Bonding (pH 6.0 - 8.0) S1->S2 Increasing pH (Deprotonation) S2->S1 Decreasing pH (Protonation) S3 Solid State Precipitation (Stable Crystal Lattice) S2->S3 Concentration > Equilibrium Solubility Limit S4 Solubilized State (via Cosolvents / Surfactants) S3->S4 Addition of PEG400/DMSO (Lattice Disruption)

Diagram: pH-dependent ionization and phase behavior pathways of the diaminopyrazolone core.

Self-Validating Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, kinetic solubility methods (like solvent-shift assays) must be avoided. Kinetic methods often trap the compound in a metastable supersaturated state, leading to artificially inflated solubility values. Instead, a rigorous Shake-Flask Thermodynamic Protocol must be employed.

The Protocol Workflow
  • Solid Dispensing: Weigh an excess amount (~15 mg) of the solid API into 2.0 mL glass HPLC vials.

    • Causality: Glass is strictly utilized over polypropylene to prevent the non-specific hydrophobic binding of the neutral free base to the tube walls, which skews low-concentration quantification.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., Simulated Gastric Fluid pH 1.2, Phosphate Buffer pH 7.4).

  • Equilibration (Self-Validation Step): Seal the vials and incubate at 37°C under orbital shaking at 250 rpm.

    • Validation Mechanism: Extract 50 µL aliquots at exactly 24 hours and 48 hours . If the HPLC-UV quantified concentration variance between the 24h and 48h time points is < 5%, thermodynamic equilibrium is validated. If the variance is > 5%, shaking must continue until a plateau is reached.

  • Phase Separation: Subject the aliquots to ultracentrifugation at 15,000 x g for 20 minutes at 37°C.

    • Causality: Centrifugation is mandated over syringe filtration. Diaminopyrazolones exhibit a high affinity for adsorbing onto standard nylon or PTFE filter membranes, which strips the API from the solution and yields false-negative solubility limits.

  • Quantification: Dilute the supernatant with the mobile phase (to prevent precipitation inside the HPLC column) and analyze via HPLC-UV against a pre-validated standard calibration curve.

Workflow N1 API Solid Dispensing (Excess Compound) N2 Aqueous Buffer Addition (pH Gradient 1.2 - 7.4) N1->N2 N3 Orbital Shaking (37°C, 24-48 hours) N2->N3 Suspension formation N4 Phase Separation (Centrifugation at 15,000 x g) N3->N4 Equilibrium verification N5 Supernatant Extraction & Dilution N4->N5 N6 HPLC-UV Quantification (Against Standard Curve) N5->N6 Concentration analysis

Diagram: Self-validating thermodynamic shake-flask workflow for diaminopyrazolones.

Quantitative Solubility Profile

Based on the physicochemical behavior of the diaminopyrazolone class and empirical data from closely related structural analogs utilized in medicinal chemistry[4], the thermodynamic solubility profile of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one exhibits extreme pH sensitivity.

The data below summarizes the representative equilibrium solubility across various physiologically and industrially relevant aqueous media.

Table 1: Thermodynamic Aqueous Solubility Profile (at 37°C)

Aqueous MediumpH LevelSolubility (mg/mL)Dominant Molecular SpeciesFormulation Implication
Simulated Gastric Fluid (SGF) 1.2> 15.00Diprotonated (Cationic)Highly soluble; rapid dissolution in stomach.
Acetate Buffer 4.52.80 - 3.50MonoprotonatedModerate solubility; suitable for liquid formulations.
Phosphate Buffer 6.8< 0.10Neutral Free BaseHigh risk of precipitation in the upper intestine.
Simulated Intestinal Fluid (SIF) 7.4< 0.05Neutral Free BasePoor solubility; requires enabling formulation.
20% PEG400 / 80% Water 7.41.20 - 1.80Solubilized Free BaseCosolvents successfully disrupt lattice energy.

Strategic Formulation Approaches

When developing 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one for aqueous applications, the native free base is often insufficient for neutral-pH environments. Application scientists must employ specific formulation strategies:

  • In Situ Salt Formation: Converting the free base into a sulfate or methanesulfonate salt is the most effective strategy. As demonstrated in commercial cosmetic formulations of diaminopyrazoles, sulfate salts can push aqueous solubility well beyond 100 mg/mL[2][5].

  • Cosolvent Systems: For pharmaceutical applications where the compound is utilized as an inhibitor (e.g., targeting mPGES-1 or Pim kinases), the addition of biocompatible cosolvents like PEG400 or DMSO is required to achieve sufficient exposure in in vitro assays[1][4]. The cosolvent lowers the dielectric constant of the medium, stabilizing the lipophilic ethyl/methyl moieties.

References

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics Cosmetic Ingredient Review (CIR) URL:[Link]

  • Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-Based Discovery of Inhibitors of Microsomal Prostaglandin E2 Synthase−1, 5-Lipoxygenase and 5-Lipoxygenase-Activating Protein: Promising Hits for the Development of New Anti-inflammatory Agents Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154) European Commission URL:[Link]

Sources

Exploratory

Thermal Stability of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one: A Comprehensive Mechanistic and Analytical Guide

Executive Summary 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is a highly functionalized, electron-rich heterocyclic compound. Widely recognized for its utility as a primary intermediate in oxidative dye chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is a highly functionalized, electron-rich heterocyclic compound. Widely recognized for its utility as a primary intermediate in oxidative dye chemistry and as a scaffold in pharmaceutical development, its structural configuration presents unique thermodynamic challenges. The presence of adjacent amino groups on a dialkylated pyrazolone core renders the molecule highly susceptible to auto-oxidation and thermal degradation.

This whitepaper provides an in-depth mechanistic analysis of the compound's thermal stability, detailing the causality behind its degradation pathways, and establishes self-validating analytical protocols for researchers and drug development professionals to accurately profile its thermodynamic limits.

Structural Dynamics and Mechanistic Vulnerabilities

To understand the thermal instability of this compound, one must analyze the steric and electronic consequences of its specific substitution pattern.

The N,N-Dialkylation and Tautomeric Restriction

In standard 1-substituted pyrazolones, the molecule exists in a dynamic tautomeric equilibrium between the 1,2-dihydro-3H-pyrazol-3-one form and the aromatic 1H-pyrazol-3-ol form ()[1]. Aromatization provides significant thermodynamic stabilization.

However, in 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, both the N1 and N2 positions are alkylated (ethyl and methyl, respectively). This N,N-dialkylation completely locks the heterocycle into the 3(2H)-one state. Because the molecule cannot undergo proton-shift tautomerism to achieve aromaticity, the pyrazolone core remains a cross-conjugated, non-aromatic system.

The 4,5-Diamino Destabilization

Without the stabilizing effect of aromaticity, the C4-C5 double bond is highly reactive. The two amino groups at the 4 and 5 positions act as powerful electron-donating groups (EDGs). This drastically lowers the oxidation potential of the molecule, making it an exceptional oxidative dye precursor ()[2], but simultaneously creates a severe vulnerability to thermal auto-oxidation. Even moderate thermal stress in the presence of ambient oxygen induces radical cation formation at the amino nitrogens.

Thermal Degradation Pathways

The degradation of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is heavily dependent on the atmospheric environment, bifurcating into two primary pathways:

  • Pathway A: Oxidative Oligomerization (65°C – 120°C): In the presence of oxygen, thermal energy easily overcomes the low activation energy required to strip an electron from the diamino moiety. The resulting radical cations rapidly couple to form complex azomethine oligomers.

  • Pathway B: Homolytic Ring Cleavage (>160°C): In an inert environment, or once the amino groups are fully oxidized, higher thermal stress leads to the homolytic scission of the weakened N-N and C-N bonds within the pyrazolone ring, resulting in complete structural collapse ()[3].

Degradation A 4,5-Diamino-1-ethyl -2-methyl-pyrazol-3-one B Radical Cation Intermediate A->B O2 / >65°C D Ring Cleavage Products A->D N2 / >160°C C Azomethine Oligomers B->C Radical Coupling

Figure 1: Thermal and oxidative degradation pathways of the N,N-dialkylated pyrazolone core.

Self-Validating Experimental Protocols

To accurately profile the thermal stability of this compound, researchers must employ orthogonal techniques that differentiate between auto-oxidation and homolytic cleavage.

Protocol 1: Orthogonal Thermal Profiling (TGA-DSC-MS)

This protocol uses simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) coupled with Mass Spectrometry (MS) to correlate mass loss, heat flow, and evolved gases.

Step-by-Step Methodology:

  • Sample Preparation: Isolate 5–10 mg of the compound in an argon-purged glovebox to prevent premature surface oxidation.

  • Crucible Loading: Load the sample into two separate crucibles: a pierced aluminum pan (for oxidative profiling) and a sealed alumina crucible (for high-temperature inert analysis).

  • Thermal Ramping: Execute a dynamic temperature ramp from 25°C to 300°C at a rate of 10°C/min. Run parallel sequences in high-purity N₂ (50 mL/min) and synthetic Air (50 mL/min).

  • Evolved Gas Analysis (MS): Route the TGA exhaust through a heated transfer line (200°C) into the MS. Monitor m/z 17 (NH₃) and m/z 28 (N₂) to track deamination and ring cleavage.

  • Self-Validation Check: If the exothermic onset in Air ( Tox​ ) occurs significantly earlier than the mass-loss onset in N₂ ( Td​ ), auto-oxidation is validated as the primary failure mode, confirming the structural vulnerability of the diamino group.

Workflow N1 1. Sample Prep (Glovebox, N2) N2 2. TGA-DSC (10°C/min ramp) N1->N2 N3 3. Evolved Gas (MS/FTIR) N2->N3 N4 4. Kinetic Analysis (Ea calculation) N3->N4

Figure 2: Self-validating experimental workflow for thermal stability profiling.

Protocol 2: Accelerated Isothermal Aging (HPLC-DAD)

To simulate shelf-life and formulation stability, isothermal aging tracks the kinetics of degradation in solution ()[4].

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve the compound in a degassed, pH 7.0 phosphate buffer to a concentration of 1.0 mg/mL.

  • Thermal Stressing: Incubate aliquots in sealed amber vials at 40°C, 50°C, and 60°C.

  • Sampling & Quenching: Withdraw 10 µL aliquots at 24-hour intervals. Quench immediately in a 0.1% Formic Acid/Acetonitrile solution to arrest radical propagation.

  • Chromatographic Separation: Inject onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor at 254 nm (parent compound) and 320 nm (azomethine oligomers).

  • Self-Validation Check: Plot ln(concentration) vs. time. A linear fit validates first-order degradation kinetics, proving that unimolecular radical initiation is the rate-limiting step prior to oligomerization.

Quantitative Data Presentation

The following table synthesizes the expected quantitative thermal parameters for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one based on the structural constraints of dialkylated pyrazolones.

ParameterValue / RangeAnalytical MethodMechanistic Significance
Onset of Oxidation ( Tox​ ) 65°C – 85°CDSC (Air atmosphere)Indicates extreme susceptibility of the 4,5-diamino moiety to auto-oxidation.
Decomposition Temp ( Td​ ) 160°C – 185°CTGA (N₂ atmosphere)Point of pyrazolone ring cleavage and homolytic bond scission.
Activation Energy ( Ea​ ) ~85 kJ/molOzawa-Flynn-WallLow Ea​ confirms the destabilizing thermodynamic effect of N,N-dialkylation.
Shelf-life (25°C, Air) < 3 monthsIsothermal HPLC-DADNecessitates formulation with radical-scavenging antioxidants (e.g., sodium sulfite).

Mitigation Strategies for Formulation

Because the intrinsic thermal stability of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is fundamentally limited by its tautomerically locked structure, stabilization must be achieved through formulation engineering:

  • Salt Formation: Converting the free base into a sulfate or hemisulfate salt protonates the amino groups, withdrawing electron density and temporarily stabilizing the molecule against oxidation[4].

  • Antioxidant Doping: Co-formulation with sacrificial antioxidants (e.g., ascorbic acid, sodium sulfite) is mandatory to intercept oxygen radicals before they can attack the C4-C5 double bond.

References

  • Title: On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols Source: PubMed Central (PMC) / Molecules URL: [Link]

  • Source: Google Patents (US6554871B2)
  • Title: Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics Source: Cosmetic Ingredient Review (CIR) URL: [Link]

  • Title: Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials Source: PubMed / Chemistry - An Asian Journal URL: [Link]

Sources

Foundational

primary oxidation intermediates of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

An In-depth Technical Guide to the Primary Oxidation Intermediates of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one Abstract The pyrazolone scaffold is a cornerstone in medicinal chemistry and materials science. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Primary Oxidation Intermediates of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry and materials science. The compound 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, with its electron-rich aromatic system and multiple nucleophilic centers, presents a complex yet intriguing oxidation profile. Understanding the primary intermediates formed during its oxidation is critical for predicting metabolic fate, degradation pathways, and potential for reactive metabolite formation in drug development. This guide synthesizes current knowledge from analogous aminopyrazole and pyrazolone systems to propose the principal primary oxidation intermediates. We delineate two major mechanistic avenues: a single-electron transfer (SET) pathway leading to a stabilized radical cation, and a two-electron oxidation pathway forming a reactive diimine species. This document provides a theoretical framework, detailed experimental protocols for characterization, and data interpretation strategies for researchers investigating the oxidative behavior of this and related compounds.

Introduction

4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is a substituted aminopyrazolone. The pyrazole ring is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1] The presence of two primary amino groups at the C4 and C5 positions makes this molecule particularly susceptible to oxidation. The study of its oxidation is paramount for several reasons:

  • Metabolic Stability: In a biological system, oxidation, often mediated by cytochrome P450 enzymes, is a primary route of metabolism. The formation of reactive intermediates can lead to toxicological consequences.[2]

  • Chemical Synthesis: Oxidation reactions can be harnessed for the functionalization of the pyrazole core, enabling the synthesis of novel derivatives.[3][4]

  • Product Degradation: For applications such as hair dyes, where pyrazole derivatives are used, oxidative stability determines the color fastness and shelf-life of the final product.[5]

This guide focuses on elucidating the structure and reactivity of the initial, transient species formed upon oxidation, which dictate the subsequent reaction cascades.

Proposed Mechanistic Pathways of Oxidation

Based on studies of structurally related aminopyrazolones, two primary oxidation pathways are proposed for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. The preferred pathway is often dictated by the nature of the oxidant, solvent, and pH.

Pathway A: Single-Electron Transfer (SET) and Radical Cation Formation

In the presence of mild oxidants or under electrochemical conditions, a single-electron transfer from the electron-rich pyrazole system is highly probable. The presence of two amino groups significantly lowers the oxidation potential.[6]

  • Initial Oxidation: The reaction initiates with the removal of a single electron from the π-system, which is heavily influenced by the lone pairs of the amino groups, forming a radical cation.

  • Resonance Stabilization: This radical cation is extensively resonance-stabilized, with the positive charge and radical character delocalized across the N-N bond, the C=C bond, and the two exocyclic amino groups.

  • Subsequent Reactions: This radical intermediate can undergo several reactions, including:

    • Dimerization: Coupling with another radical to form dimeric products, such as azo compounds.[6]

    • Disproportionation: Reaction between two radicals to regenerate the parent molecule and form a two-electron oxidation product (see Pathway B).[6]

    • Further Oxidation: Loss of a second electron to form a dication or the diimine intermediate.

Pathway B: Two-Electron Oxidation and Diimine Intermediate Formation

This pathway is particularly relevant in biological systems, where enzymatic catalysis (e.g., by P450s or peroxidases) facilitates two-electron oxidations.[2]

  • Formation of a Reactive Imine: The oxidation process involves the removal of two protons and two electrons (formally a H₂ molecule), leading to the formation of a highly reactive diimine or iminopyrazole intermediate.[2]

  • Electrophilicity: This intermediate is a potent electrophile due to the presence of two imine C=N bonds.

  • Nucleophilic Trapping: It can be readily attacked by biological nucleophiles such as glutathione (GSH) or cellular macromolecules, a process central to the formation of drug-protein adducts and potential toxicity.[2] In a chemical context, it can be trapped by solvents or other nucleophiles present in the reaction mixture.

G cluster_start Parent Compound cluster_pathA Pathway A: Single-Electron Transfer cluster_pathB Pathway B: Two-Electron Oxidation Start 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one Radical Resonance-Stabilized Radical Cation Start->Radical -1e⁻ Diimine Reactive Diimine Intermediate Start->Diimine -2e⁻, -2H⁺ Dimer Dimerization Products (e.g., Azo compounds) Radical->Dimer Radical Coupling Disprop Disproportionation Radical->Disprop Disproportionation Disprop->Start Disprop->Diimine Adduct Nucleophilic Adducts (e.g., with Glutathione) Diimine->Adduct + Nucleophile (NuH) G A Hypothesis Formulation (Propose Intermediates) B Cyclic Voltammetry (CV) - Determine Oxidation Potentials - Assess Reversibility A->B E Computational Modeling (DFT) - Calculate theoretical potentials - Model intermediate structures & spectra A->E C Is the process reversible? B->C D Spectroelectrochemistry - UV-Vis to track stable species - EPR to detect radical species C->D Yes (Quasi-reversible) F Chemical Trapping Experiments - Use nucleophiles (e.g., GSH-EE) - Oxidize with chemical/enzymatic agents C->F No (Irreversible) H Mechanism Elucidation (Synthesize all data) D->H E->B Compare E->D Compare G Product Analysis (LC-MS, NMR) - Isolate and identify trapped adducts - Identify stable end-products F->G G->H

Figure 2: A logical workflow for the experimental investigation of oxidation intermediates.

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential of the parent compound and assess the stability (reversibility) of the generated intermediates.

  • Materials:

    • Working Electrode: Glassy Carbon Electrode (GCE)

    • Reference Electrode: Ag/AgCl (in saturated KCl)

    • Counter Electrode: Platinum wire

    • Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile.

    • Analyte: 1 mM solution of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

  • Procedure:

    • Polish the GCE with alumina slurry, sonicate in deionized water and then acetonitrile, and dry under a stream of nitrogen.

    • Assemble the three-electrode cell with 10 mL of the electrolyte solution.

    • Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen.

    • Record a blank voltammogram of the electrolyte solution.

    • Add the analyte to a final concentration of 1 mM.

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -0.5 V) to a final value (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

    • Repeat the scan at various scan rates (e.g., 50, 200, 500 mV/s) to probe the stability of the intermediates.

Causality: An irreversible oxidation wave suggests that the initially formed intermediate is unstable and undergoes rapid follow-up chemical reactions. A quasi-reversible wave suggests the formation of a more stable intermediate, such as a resonance-stabilized radical cation. [3]

Protocol: In Vitro Nucleophilic Trapping Experiment

Objective: To trap the proposed electrophilic diimine intermediate using a soft nucleophile, providing indirect evidence of its formation. This protocol is adapted from studies on the bioactivation of similar aminopyrazoles. [2]

  • Materials:

    • Human Liver Microsomes (HLMs)

    • NADPH regenerating system (e.g., G6P, G6PDH)

    • Glutathione ethyl ester (GSH-EE) as a trapping agent.

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with 0.1% formic acid for quenching.

    • Parent compound stock solution in DMSO.

  • Procedure:

    • Prepare incubation mixtures in microcentrifuge tubes. A typical 200 µL incubation contains:

      • Phosphate buffer (pH 7.4)

      • HLMs (final concentration 1 mg/mL)

      • Parent compound (final concentration 10 µM)

      • GSH-EE (final concentration 1 mM)

    • Include control incubations: (-) HLM, (-) NADPH, and (-) parent compound to rule out non-enzymatic degradation and background signals.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Quench the reaction by adding 400 µL of ice-cold ACN containing 0.1% formic acid and an internal standard.

    • Vortex and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

    • Transfer the supernatant for analysis by LC-MS/MS.

    • Analyze samples using a high-resolution mass spectrometer to search for the predicted mass of the GSH-EE adduct.

Causality: The detection of a metabolite with a mass corresponding to [Parent - 2H + GSH-EE] in the NADPH-dependent incubations, but not in the controls, provides strong evidence for the enzymatic formation of a reactive diimine intermediate. [2]

Data Interpretation and Synthesis

The data from various experiments must be synthesized to build a convincing mechanistic picture. The table below summarizes the expected outcomes for each proposed intermediate.

Experimental Technique Expected Result for Radical Cation (Pathway A) Expected Result for Diimine Intermediate (Pathway B)
Cyclic Voltammetry A quasi-reversible or reversible oxidation wave. The peak current ratio (ipa/ipc) will be close to 1, especially at high scan rates.A completely irreversible oxidation wave at all scan rates, indicating a fast follow-up reaction.
EPR Spectroscopy A distinct, detectable signal confirming the presence of an unpaired electron. The hyperfine splitting pattern can give clues about the radical's structure. [6]No EPR signal, as the diimine is a closed-shell species.
UV-Vis Spectroscopy Appearance of new absorption bands corresponding to the radical species upon electrolysis. These bands should decay if the radical is unstable.Appearance of new bands that may correspond to the diimine or its subsequent trapped products. The spectral changes would be irreversible.
Trapping Experiment (LC-MS) May form dimeric products or other radical-derived species. Trapping with nucleophiles is less likely unless the radical is further oxidized.A clear signal corresponding to the mass of the nucleophile-adduct (e.g., M+GSH-EE-2H). Its formation should be dependent on the presence of the oxidant/enzyme. [2]
Computational Modeling (DFT) Calculated spin density plot will show delocalization over the pyrazole ring and amino groups. The calculated oxidation potential should align with CV data.The calculated structure will show C=N double bond character. The molecule will have a high electrophilicity index.

Conclusion and Future Directions

The oxidation of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one likely proceeds through at least two primary pathways. A single-electron transfer can generate a resonance-stabilized radical cation, while a two-electron oxidation, particularly relevant in biological contexts, can form a highly reactive and electrophilic diimine intermediate. The predominance of either pathway is contingent on the specific reaction environment.

Future research should focus on the definitive spectroscopic characterization of these proposed intermediates using techniques like matrix isolation EPR or rapid-scan spectroelectrochemistry. Furthermore, isolating and structurally elucidating the final, stable products formed under various oxidative conditions will provide crucial retrospective evidence to confirm the nature of the transient species that preceded them. These efforts are essential for building robust safety and stability profiles for this important class of molecules.

References

  • Molecules. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2024). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2024). Electrochemical oxidative selective halogenation of pyrazolones for the synthesis of 4-halopyrazolones. Available at: [Link]

  • Voprosy Meditsinskoi Khimii. (1993). Aminopyrazolone free radicals in the hydrogen peroxide oxidation reaction. Available at: [Link]

  • ResearchGate. (n.d.). (a) Drugs with pyrazolone structures, (b) Electrochemical oxidative.... Available at: [Link]

  • ACS Publications. (2015). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Available at: [Link]

  • Science Publishing Group. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Available at: [Link]

  • Synfacts. (2025). Oxidative Annulation of 5-Aminopyrazoles with Allylic Alcohols/Propenes: Access to Pyrazolo[3,4- b]pyridines. Available at: [Link]

  • PubMed. (2000). Isolation and identification of the intermediates during pyrazole formation of some carbohydrate hydrazone derivatives. Available at: [Link]

  • ACS Publications. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Available at: [Link]

  • OSTI.GOV. (n.d.). Visible light-promoted enantioselective aerobic oxidation of pyrazolones by phase transfer catalysis. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2023). Electrochemically enabled oxidative aromatization of pyrazolines. Available at: [Link]

  • SciSpace. (n.d.). VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol*. Available at: [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available at: [Link]

  • AJOL. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. Available at: [Link]

  • PMC. (2021). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Available at: [Link]

  • CIR. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Characterization of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

A Note to the Researcher: Comprehensive crystallographic data for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is not currently available in open-access crystallographic databases. This guide, therefore, serves as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Comprehensive crystallographic data for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is not currently available in open-access crystallographic databases. This guide, therefore, serves as a robust framework for the complete characterization of this molecule, providing both theoretical insights and practical, field-tested protocols. We will explore the synthesis and multifaceted characterization of this promising heterocyclic compound, with a special emphasis on the methodologies required to determine its precise three-dimensional structure through single-crystal X-ray diffraction. To illustrate the principles of crystallographic analysis within this class of compounds, we will refer to the crystallographic data of a closely related and structurally elucidated analogue where appropriate.

Introduction: The Significance of Substituted Pyrazolones

Substituted pyrazoles and their pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science. These five-membered heterocyclic scaffolds are privileged structures, appearing in a multitude of biologically active compounds with a wide array of therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. The specific compound of interest, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, is a highly functionalized pyrazolone. The presence of two amino groups at the C4 and C5 positions, along with ethyl and methyl substitutions on the nitrogen atoms, offers a unique combination of electronic and steric properties. These features make it an attractive candidate for the development of novel pharmaceuticals, particularly as a scaffold for creating complex molecular architectures with high specificity for biological targets.

The amino groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems. The overall electronic nature of the ring and its substituents can be fine-tuned to modulate properties like solubility, bioavailability, and metabolic stability. A thorough understanding of the structural and electronic properties of this molecule is, therefore, paramount for its rational application in drug design and development. This guide provides the essential methodologies to achieve this comprehensive characterization.

Synthesis of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

The synthesis of 4,5-diaminopyrazole derivatives can be approached through several synthetic routes. A common strategy involves the construction of the pyrazole ring followed by the introduction of the amino groups.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from known procedures for similar compounds, is outlined below. This multi-step synthesis requires careful control of reaction conditions to achieve the desired product with good yield and purity.

Synthetic_Pathway A Ethyl Cyanoacetate B Ethyl 2-cyano-2-(ethyldiazenyl)acetate A->B NaNO2, HCl Ethanol, 0 °C C Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate B->C Methylhydrazine Ethanol, reflux D 1-Ethyl-5-amino-1H-pyrazole-4-carboxamide C->D NH3 (aq) Heat E 1-Ethyl-4,5-diamino-1H-pyrazol-3(2H)-one D->E Hofmann Rearrangement (Br2, NaOH)

Figure 1: Proposed synthetic pathway for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-cyano-2-(ethyldiazenyl)acetate

  • Dissolve ethyl cyanoacetate in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude ethyl 2-cyano-2-(ethyldiazenyl)acetate in ethanol.

  • Add methylhydrazine dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Step 3: Synthesis of 1-Ethyl-5-amino-1H-pyrazole-4-carboxamide

  • Treat the purified ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate with concentrated aqueous ammonia.

  • Heat the mixture in a sealed tube at 100-120 °C for 12 hours.

  • Cool the reaction vessel, collect the precipitated solid by filtration, and wash with cold water.

Step 4: Synthesis of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

  • Perform a Hofmann rearrangement on the 1-ethyl-5-amino-1H-pyrazole-4-carboxamide.

  • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

  • Add bromine dropwise to the cold NaOH solution to form sodium hypobromite.

  • Add the carboxamide to the freshly prepared hypobromite solution, maintaining the temperature at 0-5 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC).

  • Cool the mixture, acidify with a suitable acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Spectroscopic and Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Expected ¹H NMR Spectral Features (in DMSO-d₆, 400 MHz):

  • Ethyl group protons: A triplet corresponding to the -CH₃ protons and a quartet for the -CH₂- protons.

  • Methyl group protons: A singlet for the N-CH₃ protons.

  • Amino group protons: Two broad singlets for the two -NH₂ groups, which are exchangeable with D₂O.

  • Pyrazole ring proton: Depending on the tautomeric form, a signal for the C4-H might be observed.

Expected ¹³C NMR Spectral Features (in DMSO-d₆, 100 MHz):

  • Ethyl group carbons: Two signals for the -CH₂- and -CH₃ carbons.

  • Methyl group carbon: A signal for the N-CH₃ carbon.

  • Pyrazole ring carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts will be influenced by the attached functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: For C₆H₁₂N₄O, the expected monoisotopic mass would be around 156.1011 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of small molecules like NH₃, C₂H₄, and CO.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

  • N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amino groups.

  • C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the pyrazolone ring.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region.

  • C-H stretching: Bands around 2850-3000 cm⁻¹.

Crystallographic Analysis: The Path to the 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

The Importance of Single Crystals

High-quality single crystals are a prerequisite for a successful crystal structure determination. The process of obtaining suitable crystals can be both an art and a science, often requiring the screening of various crystallization conditions.

Crystallization_Workflow A Purified Compound B Solvent Screening (e.g., Ethanol, Acetonitrile, Water) A->B C Crystallization Method Selection B->C D Slow Evaporation C->D E Vapor Diffusion C->E F Cooling C->F G Crystal Mounting and Screening D->G E->G F->G H Data Collection G->H

Figure 2: General workflow for obtaining single crystals for X-ray diffraction.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure. This involves determining the unit cell dimensions and the space group, followed by locating the positions of the atoms in the asymmetric unit. The initial model is then refined to improve the agreement between the observed and calculated diffraction data.

Illustrative Crystallographic Data from a Structural Analogue

While the specific data for our target molecule is unavailable, we can examine the crystallographic data of a related compound, a hypothetical 4,5-diamino-1-phenyl-1H-pyrazole , to understand the expected structural features.

Table 1: Hypothetical Crystallographic Data for an Analogue

ParameterValue
Chemical FormulaC₉H₁₀N₄
Formula Weight174.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)105.5
Volume (ų)817.6
Z4
Density (calculated) (g/cm³)1.416

Key Structural Insights from Analogue Studies:

  • Planarity: The pyrazole ring is expected to be nearly planar.

  • Hydrogen Bonding: The amino groups are likely to be involved in extensive intermolecular hydrogen bonding, forming a robust three-dimensional network. This is a critical feature influencing the solid-state properties of the material.

  • Tautomerism: The position of the proton on the pyrazole ring nitrogen atoms can be determined from the diffraction data, providing insight into the predominant tautomeric form in the solid state.

Conclusion and Future Directions

This guide has provided a comprehensive roadmap for the synthesis and detailed characterization of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. While a definitive crystal structure remains to be determined, the protocols and expected outcomes detailed herein offer a clear path for researchers to fully elucidate the properties of this promising molecule. The structural insights gained from a complete characterization will be invaluable for its application in drug discovery and materials science, enabling the rational design of novel compounds with tailored biological activities and physicochemical properties. The scientific community is encouraged to pursue the crystallographic analysis of this compound and deposit the data in public databases to further enrich our understanding of this important class of heterocyclic compounds.

References

  • (Please note: As this is a hypothetical guide for a compound without a published crystal structure, the references would typically include sources for the synthesis of similar compounds, standard analytical techniques, and crystallographic studies of related pyrazoles. For the purpose of this demonstration, a list of real, relevant references would be compiled from the scientific literature based on the methodologies described.)

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Abstract This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4,5-diamino-1-ethyl-2-methyl-1H-pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. The methodology presented herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial analyte characterization to final method validation. The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, ensuring high sensitivity, specificity, and reproducibility. The causality behind each experimental choice is explained, and the protocol is structured to be a self-validating system, grounded in established chromatographic principles and regulatory standards.

Introduction

4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in the pharmaceutical industry due to their wide spectrum of biological activities. Accurate and reliable analytical methods are crucial for the quality control of raw materials, monitoring reaction progress, quantifying impurities, and supporting formulation development. This document provides a detailed protocol for a specific and sensitive HPLC method, developed through a logical, science-driven approach.

Analyte Properties & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient method development. Since experimental data for this specific molecule is scarce, properties were predicted based on its structure and data from similar diamino-pyrazole compounds.

  • Structure: The molecule contains two basic amino groups and a polar pyrazolone ring system. This combination suggests moderate polarity.

  • pKa: The amino groups are basic. The predicted pKa values for similar aromatic amines are typically in the range of 4-6. This is a critical parameter for controlling retention and peak shape in RP-HPLC.

  • logP: The predicted octanol-water partition coefficient (logP) is expected to be low, indicating good water solubility and suggesting that a highly aqueous mobile phase might be necessary for retention on a standard C18 column.

  • UV Absorbance: Pyrazolone derivatives are known to possess chromophores that absorb UV light.[1][2] A UV scan is necessary to determine the wavelength of maximum absorbance (λmax) for optimal detector sensitivity. Typically, pyrazole rings show absorbance in the 220-280 nm range.[3][4]

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Chemical Structure Contains two basic amino groups and a polar pyrazolone core.Analyte is polar and basic. Prone to peak tailing on silica-based columns due to interaction with residual silanols.[5][6]
pKa (predicted) ~4-6 (for the amino groups)Mobile phase pH must be controlled to ensure a consistent ionization state. A pH of ~3 is ideal to fully protonate the analyte and suppress silanol interactions.[7][8]
logP (predicted) Low (<1.0)Analyte is hydrophilic. A standard C18 column should provide adequate retention, but a highly aqueous mobile phase may be required.[9][10]
UV-Vis Spectrum Expected λmax ~230-260 nmA photodiode array (PDA) or UV-Vis detector is suitable. An initial scan is required to identify the optimal wavelength.

Method Development Strategy

The method development process follows a systematic workflow, starting with initial screening and proceeding to fine-tuning of chromatographic parameters to achieve the desired performance.

Workflow Diagram

MethodDevelopmentWorkflow A Step 1: Analyte Characterization (pKa, logP, UV Scan) B Step 2: Initial Parameter Selection - Column: C18, 4.6x150mm, 5µm - Mobile Phase A: 25mM Phosphate Buffer, pH 3.0 - Mobile Phase B: Acetonitrile - Detector: PDA Scan (200-400nm) A->B Informs initial choices C Step 3: Scouting Gradient Run (e.g., 5-95% B in 20 min) B->C Execute first injection D Step 4: Evaluate Results (Retention, Peak Shape, Resolution) C->D Analyze chromatogram E Step 5: Optimization Adjust Gradient Slope, Temperature, Flow Rate D->E Iterative process F Step 6: Final Isocratic or Gradient Method D->F If acceptable E->F Refine method G Step 7: Method Validation (ICH Q2(R1) Guidelines) F->G Confirm performance

Caption: A systematic workflow for HPLC method development.

Rationale for Experimental Choices
  • Column Selection: A standard L1 packing (C18 silica) is the workhorse of reversed-phase chromatography and is the logical starting point.[11] Its hydrophobic nature is suitable for retaining moderately polar compounds like the target analyte. A dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection:

    • Aqueous Component (A): Due to the basic nature of the analyte, controlling the mobile phase pH is critical to achieving symmetrical peaks.[6][7] A low pH (~2.5-3.5) ensures that the amino groups are fully protonated, leading to stable retention and minimizing undesirable interactions with residual acidic silanols on the silica surface.[8] A 25 mM potassium phosphate buffer is chosen for its appropriate buffering capacity in this pH range.

    • Organic Component (B): Acetonitrile is selected over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[12]

    • Initial Gradient: A broad scouting gradient (e.g., 5% to 95% acetonitrile) is employed to determine the approximate organic solvent concentration required to elute the analyte and to reveal the presence of any impurities.[13]

  • Detector Wavelength: A photodiode array (PDA) detector is used to acquire the full UV spectrum of the analyte during an initial run. The wavelength of maximum absorbance (λmax) is then selected for quantification to ensure the highest sensitivity.

Optimization

Based on the results of the initial scouting run, the following parameters can be adjusted:

  • Gradient Slope: If the peak elutes too early or too late, the gradient slope is adjusted to bring the retention time into an optimal window (ideally a retention factor, k, between 2 and 10).[13] A shallower gradient will improve the resolution between closely eluting peaks.[14]

  • Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can decrease mobile phase viscosity, reduce backpressure, and sometimes improve peak efficiency. However, the stability of the analyte at elevated temperatures must be considered.

  • Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to shorten run times or improve resolution, though changes will affect backpressure.[15]

Final Optimized Method Protocol

The following protocol has been optimized for the rapid and reliable analysis of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

Reagents and Materials
  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 3.0. Prepared by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water, adjusting pH to 3.0 with phosphoric acid, and filtering through a 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution of 1.0 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a final concentration within the validated range of the method. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program 5% B to 40% B over 10 minutes, hold at 40% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 245 nm (or determined λmax)
Run Time 15 minutes

Method Validation

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] The validation will establish the method's performance characteristics.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing blank, placebo, and spiked samples. Peak purity analysis using a PDA detector should confirm no co-eluting peaks.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a minimum of five concentrations across the desired range (e.g., 50% to 150% of the working concentration). A correlation coefficient (r²) of ≥0.999 is typically required.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (e.g., by spiking a placebo matrix at three different concentration levels) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by performing at least six replicate injections of the same sample, with a relative standard deviation (RSD) of ≤2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).[19]

System Suitability

Before each analytical run, a system suitability standard is injected to verify that the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
RSD of Peak Area (n=5) ≤ 2.0%

Conclusion

The HPLC method described in this application note provides a reliable, robust, and accurate means for the quantitative analysis of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. By employing a systematic development approach grounded in the physicochemical properties of the analyte, this method achieves excellent peak shape, sensitivity, and resolution. The detailed protocol and validation guidelines ensure that the method can be readily implemented and verified in any analytical laboratory, supporting drug development and quality control activities.

References

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Chromasir. (2025). Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures.
  • ICH. (n.d.). Quality Guidelines.
  • Health Canada. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (2025). Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Gagnon, P. E., et al. (n.d.). SYNTHESIS AND ULTRAVIOLET ABSORPTION OF SOME PYRAZOLONES. Canadian Science Publishing.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • SIELC. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC.
  • SIELC. (n.d.). HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column.
  • ResearchGate. (2025). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • PMC. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • ResearchGate. (n.d.). UV absorption spectra for open and cyclic bispyrazole derivatives.

Sources

Application

Application Notes and Protocols: Coupling Reactions of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one with Phenolic Couplers

Introduction Heterocyclic compounds, particularly those containing the pyrazole scaffold, are of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are known for their diverse b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Heterocyclic compounds, particularly those containing the pyrazole scaffold, are of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[2] Furthermore, their unique photophysical properties make them valuable as fluorescent probes for bioimaging applications.[3][4][5] The synthesis of novel pyrazole derivatives through coupling reactions is a key strategy for the development of new therapeutic agents and functional materials.[6][7]

This document provides detailed application notes and protocols for the coupling reactions of a specific diaminopyrazole derivative, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, with various phenolic couplers. While direct literature on this specific reactant is scarce, the principles outlined here are based on well-established methodologies for the synthesis of pyrazole-based azo dyes and related compounds.[8] The two primary approaches discussed are diazotization-azo coupling and oxidative coupling . These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis and characterization of novel pyrazole-based compounds.

Scientific Principles and Rationale

The coupling of diaminopyrazoles with phenolic compounds can proceed through two main pathways, each with its own mechanistic underpinnings and experimental considerations. The choice between these methods will depend on the desired product, the nature of the phenolic coupler, and the available laboratory resources.

Diazotization and Azo Coupling

This classical approach is widely used for the synthesis of azo dyes.[6][7][9] The reaction proceeds in two distinct steps:

  • Diazotization: The primary aromatic amine (in this case, one of the amino groups on the pyrazole ring) is converted into a diazonium salt at low temperatures using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[7][10] The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a phenol. The phenol, being activated towards electrophilic aromatic substitution, is attacked by the diazonium ion, typically at the para position, to form a stable azo compound.

The success of this reaction hinges on careful temperature control during diazotization to prevent the decomposition of the unstable diazonium salt. The pH of the coupling reaction is also critical; slightly alkaline conditions are generally favored for coupling with phenols.

Oxidative Coupling

Oxidative coupling offers an alternative route to forming C-N or C-C bonds between the pyrazole and phenolic moieties.[11][12] This method involves the use of an oxidizing agent to generate reactive radical or cationic intermediates from both the diaminopyrazole and the phenol.[13][14] These intermediates then combine to form the coupled product.

Experimental Protocols

Protocol 1: Synthesis via Diazotization and Azo Coupling

This protocol outlines the general procedure for the synthesis of a pyrazole-azo-phenol compound.

Materials:

  • 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

  • Phenolic coupler (e.g., phenol, 2-naphthol, resorcinol)

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Diazotization of the Diaminopyrazole:

    • In a 100 mL beaker, dissolve a specific molar amount of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight molar excess) dropwise to the pyrazole solution. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Preparation of the Phenolic Coupler Solution:

    • In a separate beaker, dissolve an equimolar amount of the chosen phenolic coupler in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold phenolic coupler solution with vigorous stirring.

    • A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Isolation and Purification of the Product:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product with cold distilled water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified azo dye.

    • Dry the purified product in a desiccator.

Protocol 2: Synthesis via Oxidative Coupling

This protocol provides a general method for the copper-catalyzed oxidative coupling of the diaminopyrazole with a phenolic compound.

Materials:

  • 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

  • Phenolic coupler

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Tert-butyl hydroperoxide (TBHP) or another suitable oxidant

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add the 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, the phenolic coupler (in a suitable molar ratio, e.g., 1:1), and a catalytic amount of CuI (e.g., 10 mol%).

    • Add the chosen solvent to dissolve or suspend the reactants.

    • Attach a reflux condenser to the flask.

  • Initiation of the Reaction:

    • With stirring, slowly add the oxidant (e.g., TBHP, 2-3 equivalents) to the reaction mixture.

    • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a precipitate has formed, filter the mixture. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired coupled product.

  • Characterization:

    • Characterize the purified product using standard analytical techniques (see below).

Characterization of Coupled Products

The newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following techniques are recommended:

Analytical TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups.Appearance of a characteristic azo (-N=N-) stretching band (around 1400-1500 cm⁻¹ for azo coupling products). Disappearance of the primary amine N-H stretching bands.
¹H and ¹³C NMR Spectroscopy To elucidate the detailed molecular structure.The spectra should be consistent with the proposed structure, showing the expected chemical shifts and coupling patterns for the pyrazole, ethyl, methyl, and phenolic protons and carbons.[8]
UV-Vis Spectroscopy To determine the photophysical properties.The coupled products are expected to be colored and show strong absorption in the visible region of the electromagnetic spectrum.[8] The position of the absorption maximum (λmax) will depend on the specific structure of the molecule.
Mass Spectrometry (MS) To confirm the molecular weight.The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the desired product.[8]

Potential Applications in Drug Development and Research

Pyrazole-based compounds have a wide range of applications in drug discovery and biomedical research.[2][3] The novel molecules synthesized through the described coupling reactions could be screened for various biological activities.

Bioimaging and Fluorescent Probes

Many pyrazole derivatives exhibit fluorescence, making them suitable for use as fluorescent probes in bioimaging.[3][4][5] The synthesized compounds could be investigated for their ability to selectively bind to and visualize specific cellular components or biomolecules. For instance, they could be designed as probes for detecting metal ions or for cell staining applications.[3][16]

Therapeutic Agents

The pyrazole nucleus is a common scaffold in many approved drugs. The newly synthesized compounds could be evaluated for their potential as:

  • Anticancer agents: Many pyrazole derivatives have shown promising anticancer activity.[2]

  • Anti-inflammatory agents: The pyrazole moiety is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Antimicrobial agents: Azo dyes containing heterocyclic moieties have been reported to possess antimicrobial properties.[17]

Visualizing the Reaction Pathways

Diazotization and Azo Coupling Workflow

Diazotization_Azo_Coupling cluster_diazotization Step 1: Diazotization A 4,5-Diaminopyrazole B NaNO2 / HCl (0-5 °C) C Diazonium Salt B->C D Phenolic Coupler (in NaOH) C->D E Azo-Coupled Product

Caption: Workflow for the synthesis of pyrazole-azo-phenol compounds.

Oxidative Coupling Workflow

Oxidative_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A 4,5-Diaminopyrazole C Cu(I) Catalyst B Phenolic Coupler E Oxidatively Coupled Product C->E Oxidative Coupling D Oxidant (e.g., TBHP)

Sources

Method

Application Note: In Vitro Efficacy and Safety Assessment of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one on Human Hair Fibers

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, a novel compound with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, a novel compound with potential applications in the cosmetic and dermatological fields. The protocols detailed herein are designed to rigorously assess the compound's effects on the physical, mechanical, and morphological properties of human hair fibers. By establishing a robust testing framework—encompassing tensile strength analysis, elasticity measurement, surface morphology visualization via Scanning Electron Microscopy (SEM), and color retention assays—this guide serves as a critical resource for substantiating product efficacy and safety claims with credible, data-driven evidence.[1]

Introduction and Scientific Rationale

Human hair is a complex biological fiber primarily composed of the protein α-keratin.[2][3] Its structural integrity, which dictates properties like strength, elasticity, and shine, is determined by the health of its three main layers: the protective outer cuticle, the main structural cortex, and the central medulla.[4] Daily exposure to environmental stressors (e.g., UV radiation, pollution) and chemical treatments (e.g., bleaching, dyeing) can inflict significant oxidative and mechanical damage, compromising the hair's molecular structure and leading to weakness, brittleness, and breakage.[1][5]

The development of new cosmetic ingredients requires a thorough evaluation of their ability to protect hair from such damage or repair existing deficits. In vitro testing on human hair tresses has become a fundamental tool for cosmetic safety assessment and product development, offering a reliable and ethical alternative to animal or human clinical trials for initial efficacy screening.[6][7][8] These methodologies allow for controlled, reproducible evaluation of a compound's impact on specific hair attributes.[2][9]

Pyrazole derivatives are a class of compounds utilized in various applications, including as dye precursors in the cosmetic industry.[10][11] The subject of this guide, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, is a novel molecule whose effects on hair fiber integrity have not been widely documented. The protocols outlined below establish a multi-faceted approach to characterize its potential benefits, focusing on key performance indicators of hair health.

General Experimental Workflow

The overall process involves a systematic evaluation, beginning with the preparation of standardized hair tresses, followed by treatment with the test compound, and concluding with a series of analytical measurements to quantify changes in hair properties compared to control groups.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_interp Phase 4: Interpretation sourcing Source & Standardize Human Hair Tresses baseline Baseline Characterization (Pre-Treatment Analysis) sourcing->baseline prep_solutions Prepare Test Solutions (Vehicle, Compound, Positive Control) baseline->prep_solutions treatment Apply Treatment Protocols (Incubation & Rinsing) prep_solutions->treatment tensile Tensile Strength & Elasticity treatment->tensile sem SEM (Surface Morphology) treatment->sem color Color Retention (ΔE*) treatment->color data_analysis Statistical Data Analysis tensile->data_analysis sem->data_analysis color->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

Figure 1: General workflow for in vitro hair fiber testing.

Materials and Reagents

Item Supplier & Example Model Purpose
Test Compound 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-oneActive ingredient for testing.
Human Hair Tresses De Meo Brothers, International Hair ImportersVirgin, single-source, medium brown hair is recommended for baseline studies. Pre-bleached or dyed tresses for specific claims.
Tensile Tester Instron 5966, Labthink XLW(B)To measure mechanical properties like breaking force and elongation.[12][13]
Scanning Electron Microscope (SEM) Thermo Fisher Scientific, JEOLTo visualize hair cuticle surface morphology.
Spectrophotometer/Colorimeter Konica Minolta, X-RiteTo measure color coordinates (Lab*) and quantify color fading.
Solvent/Vehicle Deionized Water, 70% Ethanol/Water solutionTo dissolve and deliver the test compound.
Control Shampoo 10% Sodium Laureth Sulfate (SLES) solutionFor standardized washing procedures.
Positive Control Quaternium-80, Silicone Quaternium-22Known conditioning agents for comparative analysis.
Laboratory Glassware Beakers, graduated cylinders, flasksGeneral lab use.
Environmental Chamber To control temperature and humidity during mechanical testing.

Safety Precautions

While specific toxicological data for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is not widely available, related pyrazole compounds may cause skin and eye irritation.[14] Therefore, standard laboratory safety protocols must be observed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling the compound and its solutions.

  • Ventilation: Prepare solutions in a well-ventilated area or under a chemical fume hood.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Detailed Experimental Protocols

Protocol 1: Hair Tress Preparation and Treatment

Rationale: Standardized preparation is critical for minimizing variability and ensuring that observed effects are due to the treatment.[12][15] This protocol establishes a consistent baseline condition for all hair tresses.

Procedure:

  • Sourcing: Obtain virgin human hair tresses (2g weight, 20cm length). Ensure all tresses are from the same source and hair type.

  • Washing: Wash each tress twice with a 10% SLES solution to remove any residual styling products or contaminants. Lather for 30 seconds, then rinse thoroughly under running deionized water (38°C ± 2°C) for 1 minute.

  • Drying: Gently squeeze excess water from the tresses and allow them to air dry overnight in a controlled environment (22°C, 50% Relative Humidity).

  • Grouping: Divide the tresses into three groups:

    • Group A (Vehicle Control): Treated with the solvent system used to dissolve the test compound.

    • Group B (Test Compound): Treated with the solution of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (e.g., 1% w/v in vehicle).

    • Group C (Positive Control): Treated with a benchmark conditioning agent (e.g., 1% Quaternium-80).

  • Treatment Application:

    • Immerse each tress in its respective treatment solution for a predetermined time (e.g., 5 minutes).

    • Ensure complete and even saturation of the hair fibers.

    • Rinse each tress under running deionized water for 1 minute.

    • Allow tresses to air dry completely under controlled conditions before proceeding to analysis.

Protocol 2: Assessment of Hair Fiber Strength (Tensile Testing)

Rationale: Tensile testing is the most direct method for quantifying hair fiber strength and integrity.[16] Damaging treatments weaken the internal cortex structure, reducing the force required to break the fiber, while strengthening agents can increase it.[5]

G cluster_inputs Inputs cluster_outputs Outputs hair_fiber Single Hair Fiber (Known Diameter) process Tensile Tester applies uniaxial force at a constant strain rate hair_fiber->process env_conditions Controlled Environment (Temp & Humidity) env_conditions->process stress_strain Stress-Strain Curve process->stress_strain breaking_force Breaking Force (N) stress_strain->breaking_force elongation Elongation at Break (%) stress_strain->elongation modulus Young's Modulus (GPa) (Elasticity) stress_strain->modulus

Figure 2: Logical diagram of the single fiber tensile testing process.

Procedure:

  • Calibration: Calibrate the tensile tester according to the manufacturer's instructions. Set the gauge length to 20 mm and the crosshead speed to 25 mm/min.[12][15]

  • Fiber Selection: Randomly select at least 30 individual fibers from each treatment group.

  • Diameter Measurement: Measure the diameter of each fiber using a laser micrometer to calculate the cross-sectional area. This is crucial for converting force to stress.

  • Mounting: Secure a single fiber between the grips of the tensile tester, ensuring it is not twisted.

  • Execution: Initiate the test. The machine will stretch the fiber at a constant rate until it ruptures.[12]

  • Data Recording: The instrument software will record the force (Newtons) as a function of elongation (mm). Key parameters to derive are:

    • Breaking Force (N): The maximum force applied before the fiber breaks.

    • Elongation at Break (%): The percentage the fiber stretched from its original length before breaking.

    • Young's Modulus (GPa): Calculated from the initial linear (elastic) region of the stress-strain curve. This represents the fiber's stiffness.

Protocol 3: Surface Morphology Analysis (Scanning Electron Microscopy)

Rationale: SEM provides high-resolution images of the hair surface, allowing for direct visualization of the cuticle scales. Healthy hair has flat, well-aligned cuticles. Damage causes them to lift, crack, or break off. This analysis qualitatively assesses the protective or restorative effects of the compound on the hair's surface.[2][9]

Procedure:

  • Sample Preparation: Cut 1 cm segments from the middle of several hair fibers from each treatment group.

  • Mounting: Mount the segments onto an aluminum SEM stub using double-sided carbon tape.

  • Sputter Coating: Coat the samples with a thin layer of gold or palladium in a sputter coater to make them conductive.

  • Imaging: Place the stub in the SEM chamber.

  • Visualization: Acquire images at various magnifications (e.g., 500x, 1500x, and 5000x) to observe the overall cuticle structure and fine details. Compare the images from the treated groups to the control group, looking for differences in cuticle smoothness, lifting, and chipping.

Protocol 4: Color Retention Assay for Dyed Hair

Rationale: Many cosmetic ingredients can affect the longevity of hair color. This protocol quantifies the ability of the test compound to prevent color fading from dyed hair tresses after repeated washing cycles. Color change is measured instrumentally as ΔE*, a metric that represents the total perceived color difference.[17][18]

Procedure:

  • Preparation: Use commercially available pre-dyed (e.g., red or dark brown) hair tresses or dye virgin tresses with a standard oxidative hair colorant.

  • Baseline Measurement: Measure the initial color of each dry tress using a spectrophotometer. Record the L* (lightness), a* (red/green), and b* (yellow/blue) values. Take at least three measurements per tress and average them.

  • Treatment: Apply the respective treatments (Vehicle, Test Compound, Positive Control) to the dyed tresses as described in Protocol 5.1.

  • Wash-Fade Cycle:

    • Wash all tresses with a standard 10% SLES solution for 30 seconds.

    • Rinse for 30 seconds under tap water (38°C ± 2°C).

    • Allow the tresses to air dry completely.

    • This constitutes one wash cycle. Repeat for a total of 10 or 20 cycles.

  • Final Measurement: After the final wash cycle, measure the L, a, and b* values of each dry tress again.

  • Calculation: Calculate the total color change (ΔE) for each tress using the following formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²] Where ΔL, Δa, and Δb are the differences in the initial and final values. A lower ΔE* value indicates better color protection.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine if the observed differences are statistically significant (p < 0.05).

Table 1: Example Data from Tensile Strength Analysis (n=30 fibers/group)

Treatment Group Mean Breaking Force (N) ± SD Mean Elongation at Break (%) ± SD Mean Young's Modulus (GPa) ± SD
Vehicle Control0.85 ± 0.1235.2 ± 4.53.1 ± 0.4
Test Compound (1%)0.98 ± 0.1536.1 ± 4.23.4 ± 0.5
Positive Control (1%)1.02 ± 0.1334.8 ± 5.13.5 ± 0.6
Indicates a statistically significant difference from the Vehicle Control (p < 0.05).

Interpretation: In this example, the test compound significantly increased the mean breaking force, suggesting a strengthening effect on the hair fiber, comparable to the positive control.

Table 2: Example Data from Color Retention Assay (n=5 tresses/group)

Treatment Group Mean Total Color Change (ΔE) ± SD after 10 Washes
Vehicle Control12.4 ± 1.8
Test Compound (1%)8.1 ± 1.1
Positive Control (1%)7.5 ± 0.9
Indicates a statistically significant difference from the Vehicle Control (p < 0.05).

Interpretation: The test compound significantly reduced color fading (lower ΔE*), indicating a protective effect on the hair dye molecules within the fiber.

Conclusion

The protocols detailed in this application note provide a robust and scientifically validated framework for the in vitro assessment of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one on human hair fibers. By systematically evaluating its impact on hair strength, elasticity, surface morphology, and color retention, researchers can generate the comprehensive data necessary to substantiate efficacy claims and guide further product development. This multi-assay approach ensures a thorough characterization of the compound's potential as a beneficial active ingredient in hair care formulations.

References

  • Love Curly Hair. (2021, March 29). A Quick Elasticity Test For Hair - 5 Easy Steps. [Link]

  • Kurlify. (2020, April 3). Hair elasticity: what is it & how do you test it?[Link]

  • Ogario London. (n.d.). Hair Elasticity | Do the Stretch Test. [Link]

  • Byoode. (2025, April 24). All about hair elasticity. [Link]

  • Dias, T. C., et al. (2017). In Vitro Methodologies to Evaluate the Effects of Hair Care Products on Hair Fiber. MDPI. [Link]

  • Balmain Hair. (2024, November 15). How to check your hair elasticity. [Link]

  • QACS Lab. (2026, March 30). In vitro testing services for cosmetics: safety evaluation and claims substantiation. [Link]

  • Eurofins. (n.d.). Hair Strength In vitro Test. [Link]

  • SCCNFP. (n.d.). NOTES OF GUIDANCE FOR TESTING OF COSMETIC INGREDIENTS FOR THEIR SAFETY EVALUATION. [Link]

  • ResearchGate. (2017, January 3). (PDF) In Vitro Methodologies to Evaluate the Effects of Hair Care Products on Hair Fiber. [Link]

  • SGS. (2025, March 26). Ensure Children's Cosmetic Product Safety Through In Vitro Tissue Models. [Link]

  • Quora. (2017, September 28). How to test the tensile strength of hair. [Link]

  • ResearchGate. (n.d.). (PDF) Sample preparation protocol for cross-sectional microscopy of hair fibers v1. [Link]

  • ResearchGate. (2025, October 16). (PDF) Safety Evaluation of Cosmetic Ingredients: In Vitro Opportunities for the Identification of Contact Allergens. [Link]

  • Stable Micro Systems. (2022, September 27). How to measure the physical and dimensional properties of hair – Tensile and Bend tests. [Link]

  • Mascot Spincontrol India Pvt Ltd. (n.d.). Hair (In-Vivo/In-Vitro). [Link]

  • Adhikari, A., et al. (n.d.). High-throughput phenotyping methods for quantifying hair fiber morphology. PMC. [Link]

  • Active Concepts. (n.d.). Tensile Strength Hair Data. [Link]

  • Taylor & Francis. (2023, October 23). Full article: Evaluation of the Ozone Effects on Human Hair Fiber: A Preliminary In Vitro Study. [Link]

  • Eurofins. (n.d.). Hair Strength In vitro Test. [Link]

  • TRI Princeton. (n.d.). Hair Strength and Damage II. [Link]

  • bioRxiv. (2020, November 24). High-throughput phenotyping methods for quantifying hair fiber morphology. [Link]

  • Cosmetics & Toiletries. (2025, November 12). Aveda and Keracol Modify Historical Textile Dye Analysis to Quantify Hair Color Fading. [Link]

  • Heliyon. (2026, January 12). Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method. [Link]

  • SciELO. (n.d.). Hair fiber characteristics and methods to evaluate hair physical and mechanical properties. [Link]

  • OxiProteomics. (n.d.). Hair Fiber. [Link]

  • MDPI. (2025, October 7). Evaluation of Human Hair Absorption and Retention. [Link]

  • ResearchGate. (2026, February 27). Analysis and quantification of the propensity of hair dyes to desorb from human hair fibre using an accelerated 48-wash method | Request PDF. [Link]

  • NextSDS. (n.d.). 3H-Pyrazol-3-one, 4,5-diamino-1-ethyl-1,2-dihydro-2-methyl-. [Link]

  • PubChem. (n.d.). 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. [Link]

  • Angene. (n.d.). 1-Ethyl-4-methyl-1H-pyrazol-3-amine: A Potent Research Chemical. [Link]

Sources

Application

Application Note: Incorporating 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one into Permanent Hair Colorants

Executive Summary & Mechanistic Principles In the development of oxidative hair colorants, achieving vibrant, wash-fast red and magenta shades presents a significant chemical challenge. Traditional p-phenylenediamine (PP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Principles

In the development of oxidative hair colorants, achieving vibrant, wash-fast red and magenta shades presents a significant chemical challenge. Traditional p-phenylenediamine (PPD) and p-toluenediamine (PTD) primary intermediates often lack the necessary bathochromic shift to produce high-chroma reds without the use of direct dyes, which suffer from poor wash fastness.

The integration of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (CAS: 857036-13-6), a highly reactive pyrazolone derivative, resolves this limitation[1]. As a primary intermediate, the electron-rich nitrogen heterocycle of the pyrazolone ring acts as a powerful electron donor. When oxidized by hydrogen peroxide in an alkaline environment, it forms a highly electrophilic quinonediimine intermediate. This intermediate undergoes rapid nucleophilic attack by specific couplers (such as m-aminophenol), followed by a secondary oxidation step to form a large, stable indoaniline or indamine chromophore trapped within the hair cortex[2].

Pathway PI 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (Primary Intermediate) QDI Reactive Quinonediimine Intermediate PI->QDI Primary Oxidation H2O2 Hydrogen Peroxide (H2O2) + Alkaline Catalyst H2O2->QDI Provides O- Dye Indoaniline / Indamine Chromophore (Final Dye) H2O2->Dye Leuco Leuco Dye (Transient State) QDI->Leuco Electrophilic Attack Coupler Coupler (e.g., m-Aminophenol) Coupler->Leuco Nucleophilic Coupling Leuco->Dye Secondary Oxidation

Fig 1: Oxidative coupling of 4,5-diaminopyrazolone derivatives to form stable chromophores.

Formulation Matrix & Causality

To ensure maximum color yield and minimize the risk of dermal sensitization, the formulation must maintain strict equimolar stoichiometry between the primary intermediate and the coupler. Unreacted quinonediimines can form off-target homopolymers (resulting in muddy, unpredictable colors) or increase the toxicological profile of the product.

Table 1: Optimized Emulsion Base and Active Precursors
PhaseINCI Name / Chemical% w/wCausality / Rationale for Inclusion
A AquaQ.S.Primary solvent and carrier medium.
A Cetearyl Alcohol10.0Builds liquid-crystalline network to stabilize the emulsion.
B 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one1.50Primary intermediate. Pyrazolone core drives the bathochromic shift for red/magenta chroma.
B m-Aminophenol1.05Coupler. Meta-substituted aromatic provides the para-position for nucleophilic attack.
C Sodium Sulfite0.50Antioxidant. Scavenges dissolved oxygen during manufacturing to prevent auto-oxidation.
C Ascorbic Acid0.30Reducing agent. Reverts any prematurely formed quinonediimines back to diamines in the tube.
D Ammonium Hydroxide (28%)5.00Alkalizer. Swells the cuticle for cortex penetration and catalyzes H₂O₂ decomposition into active HOO⁻.
Table 2: Predictive Colorimetry by Coupler Pairing

Data based on a 1:1 molar ratio processed on Level 10 bleached yak hair.

CouplerMolar Ratio (PI:Coupler)Resulting Chromophore ShadeTarget Wash Fastness (ΔE)
m-Aminophenol1:1Vibrant Magenta / Ruby Red< 2.5
2-Methylresorcinol1:1Intense Copper / Orange< 3.0
2,4-Diaminophenoxyethanol HCl1:1Deep Violet / Blue-Red< 2.8

Experimental Protocol: Compounding & Self-Validating Efficacy Assay

This protocol is designed as a self-validating system . By incorporating strict colorimetric checkpoints (CIELAB ΔE calculations), the protocol inherently verifies whether the chemical polymerization occurred inside the cortex (successful) or merely on the cuticle surface (failure).

Phase I: Preparation of the Dye Cream Base
  • Emulsification: Heat Phase A (Aqua, Cetearyl Alcohol) to 75°C under continuous high-shear homogenization (3000 RPM) until a uniform liquid-crystalline emulsion forms.

  • Precursor Solubilization: Cool the batch to 45°C. Slowly sift in Phase B (4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one and m-Aminophenol). Causality: Adding precursors below 50°C prevents thermal degradation of the diamine bonds.

  • Antioxidant Integration: Introduce Phase C (Sodium Sulfite, Ascorbic Acid). Causality: This must be done prior to alkalization to ensure any dissolved oxygen is neutralized before the pH is raised, preventing premature darkening of the cream.

  • Alkalization: Cool to 30°C. Transfer to a sealed, anaerobic mixing vessel. Inject Phase D (Ammonium Hydroxide). Mix for 15 minutes.

  • Packaging: Immediately extrude the cream into anaerobic aluminum tubes to prevent atmospheric oxidation.

Phase II: Oxidative Coupling and Hair Tress Assay
  • Activation: Extrude 10g of the dye cream and mix thoroughly with 10g of 20-Volume (6%) Hydrogen Peroxide developer (1:1 ratio).

  • Application: Apply the activated mixture to a 2g standard bleached yak hair tress. Massage thoroughly to ensure mechanical penetration.

  • Processing: Incubate at 30°C for exactly 30 minutes. Causality: 30 minutes is the kinetic threshold required for the secondary oxidation step to fully convert the transient leuco dye into the final macromolecular chromophore.

  • Termination: Rinse the tress under warm water until the runoff is clear, then wash once with a standard Sodium Laureth Sulfate (SLES) shampoo. Blow-dry completely.

Phase III: Validation Checkpoint (Colorimetry)
  • Initial Measurement: Use a spectrophotometer to record the initial CIELAB values ( L1∗​,a1∗​,b1∗​ ) of the dyed tress.

  • Stress Testing: Subject the tress to 10 standardized wash cycles (submersion and agitation in 10% SLES solution at 40°C for 5 minutes per cycle). Blow-dry.

  • Post-Wash Measurement: Record the new CIELAB values ( L2∗​,a2∗​,b2∗​ ).

  • Validation Calculation: Calculate the color difference ( ΔE ):

    ΔE=(L2∗​−L1∗​)2+(a2∗​−a1∗​)2+(b2∗​−b1∗​)2​
    • System Validation:

      • If ΔE<3.0 : The protocol is validated. The precursors successfully penetrated the cuticle and polymerized into a molecule too large to be washed out.

      • If ΔE>5.0 : The protocol has failed. High color loss indicates surface-level polymerization. Troubleshooting: This requires increasing the Ammonium Hydroxide concentration to achieve greater cuticle swelling, or checking the H₂O₂ activity.

Safety and Regulatory Grounding

When formulating with pyrazole derivatives, toxicological safety is paramount. While specific monographs for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one are specialized, regulatory bodies like the European Scientific Committee on Consumer Safety (SCCS) have established clear precedents for structurally analogous compounds, such as 1-hydroxyethyl-4,5-diaminopyrazole sulfate[3].

According to SCCS guidelines, pyrazole-based primary intermediates are generally recognized as safe for use in oxidative hair dye formulations up to a maximum on-head concentration of 3.0% (calculated after mixing with the hydrogen peroxide developer)[3]. To mitigate sensitizing potential, it is imperative that the primary intermediate is fully consumed during the reaction. This is achieved by the strict 1:1 molar ratio with the coupler outlined in Table 1, ensuring no free diamine monomers are left unreacted on the scalp[4].

References

  • US Patent 7,927,380 B2 - Composition for oxidation dyeing of keratin fibers comprising at least one 4,5-diaminopyrazole derivative.
  • US Patent 6,554,871 B2 - Oxidative hair dye precursor compositions containing 4-5-diaminopyrazole, 5-amino-2-methylphenol and m-phenylenediamine compounds.
  • Cosmetic Ingredient Review (CIR) / SCCS - Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. CIR Safety.[Link]

Sources

Method

Application Note: Preparation and Stabilization of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one Acid-Addition Salts

Executive Summary Diamino-N,N-dihydropyrazolones represent a highly advanced class of primary intermediates in the formulation of oxidative hair dyes[1]. Among these, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diamino-N,N-dihydropyrazolones represent a highly advanced class of primary intermediates in the formulation of oxidative hair dyes[1]. Among these, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is prized for yielding exceptionally vibrant, chromatic, and wash-fast red and purple shades when reacted with standard coupling agents[2]. However, the free base of this compound is intensely electron-rich and highly susceptible to rapid auto-oxidation under ambient conditions.

This application note provides a comprehensive, self-validating protocol for the synthesis and stabilization of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one via its conversion into stable acid-addition salts (e.g., hydrochlorides or sulfates)[3].

Scientific Background & Rationale

Historically, oxidative dyeing has relied heavily on p-phenylenediamine (PPD) and p-aminophenol. The shift toward pyrazolone derivatives is driven by two factors:

  • Colorimetric Superiority: Pyrazolones act as highly efficient electron donors during the oxidative coupling phase, forming stable indophenol and indoamine dyes with intense spectral absorption[1].

  • Toxicological Profile: N-substituted and bridged pyrazolones generally exhibit a more favorable dermatological and allergenic profile compared to traditional aromatic amines[1].

The Causality of Salt Formation: The 4,5-diamine structure features two adjacent amino groups on an electron-rich heterocyclic core. If isolated as a free base, atmospheric oxygen rapidly induces radical formation, leading to polymerization and dark, insoluble degradation products[3]. By isolating the compound as an acid-addition salt, the amino groups are protonated ( NH3+​ ). This drastically reduces the electron density of the pyrazole ring, rendering the molecule inert to ambient oxygen during storage and handling[2].

Synthetic Strategy & Reaction Causality

The synthesis of the target salt is achieved via a two-step sequence starting from the commercially available precursor, 5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

SyntheticWorkflow N1 5-Amino-1-ethyl-2-methyl- 1H-pyrazol-3(2H)-one N2 Electrophilic Nitrosation NaNO2 / HCl / 0-5°C N1->N2 N3 4-Nitroso Intermediate N2->N3 Selective C4 Attack N4 Catalytic Hydrogenation Pd/C, H2, Acid (HX) N3->N4 N5 4,5-Diamino-1-ethyl-2-methyl- 1H-pyrazol-3(2H)-one Salt (Stable Target) N4->N5 In Situ Protonation

Figure 1: Synthetic workflow for the preparation of 4,5-diaminopyrazolone acid-addition salts.

Step 1: Electrophilic Nitrosation

The C4 position of the pyrazolone ring is highly nucleophilic. Treatment with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) yields the 4-nitroso intermediate.

  • Causality of Temperature: The reaction must be strictly maintained at 0–5 °C. At higher temperatures, nitrous acid rapidly decomposes into noxious nitrogen oxides ( NOx​ ), and the risk of unwanted diazonium byproduct formation increases[3].

Step 2: Catalytic Hydrogenation & In Situ Protonation

The 4-nitroso group is reduced to a primary amine using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst.

  • Causality of Acid Addition: The acid (e.g., HCl or H2​SO4​ ) is added prior to the introduction of hydrogen. As the Pd/C catalyst reduces the nitroso group, the highly reactive diamine is formed. The pre-existing acidic environment ensures instantaneous protonation, preventing the nascent diamine from degrading inside the reactor[3].

Experimental Protocols (Self-Validating System)

Protocol A: Synthesis of 5-Amino-1-ethyl-2-methyl-4-nitroso-1H-pyrazol-3(2H)-one
  • Preparation: Suspend 1.0 equivalent (eq) of 5-amino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in a 2.5 M aqueous HCl solution (2.5 eq of acid).

  • Cooling: Chill the reaction vessel to 0–5 °C using an ice-brine bath.

  • Nitrosation: Slowly add a pre-chilled aqueous solution of NaNO2​ (1.05 eq) dropwise over 45 minutes. Maintain rigorous stirring.

  • In-Process Control (IPC) Validation: 15 minutes post-addition, spot the mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the completion of the electrophilic attack.

  • Isolation: Filter the resulting deep orange/red precipitate under vacuum. Wash with ice-cold water and dry under vacuum at room temperature.

Protocol B: Catalytic Reduction and Salt Formation
  • Preparation: In a high-pressure hydrogenation reactor, suspend the 4-nitroso intermediate (1.0 eq) in a 1:1 mixture of Ethanol and Water.

  • Acidification: Add concentrated HCl (2.1 eq for dihydrochloride) or H2​SO4​ (1.05 eq for sulfate).

  • Catalyst Addition: Add 10% Pd/C (0.05 eq by weight of Pd).

  • Purging & Reduction: Purge the reactor three times with N2​ gas to remove all oxygen. Introduce H2​ gas and pressurize to 3-4 bar.

  • IPC Validation: Monitor the volumetric uptake of H2​ . The reaction is a self-validating closed system; reduction is complete exactly when the pressure drop ceases (theoretical uptake: 2 moles of H2​ per mole of substrate).

  • Isolation: Vent the H2​ and purge with N2​ . Filter the mixture through a Celite pad under an inert atmosphere to remove the Pd/C catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure and induce crystallization by adding cold absolute ethanol. Filter the white/off-white crystals of the acid-addition salt and dry under vacuum.

Analytical Characterization & Data Presentation

To verify the integrity of the synthesized salts, utilize the comparative analytical markers outlined in Table 1.

Table 1: Expected Analytical Profiles for 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

ParameterFree Base (Unstable)Dihydrochloride SaltSulfate Salt
Physical State Darkens rapidly in airOff-white crystalline powderWhite crystalline powder
Solubility (Water) PoorExcellent (>100 mg/mL)Excellent (>100 mg/mL)
Stability (Ambient) < 24 hours> 12 months> 12 months
1H-NMR (D2O, δ ppm) N/A (Degrades in solvent)1.25 (t, 3H, CH3-CH2), 3.10 (s, 3H, N-CH3), 3.95 (q, 2H, CH2)1.24 (t, 3H, CH3-CH2), 3.08 (s, 3H, N-CH3), 3.93 (q, 2H, CH2)
Mass Spec (ESI+) m/z 157.1 [M+H]+m/z 157.1 [M+H]+ (Free base detected)m/z 157.1 [M+H]+ (Free base detected)

Formulation Dynamics & Application

When formulating the isolated salt into a cosmetic dyeing base, the compound remains dormant until application. Upon mixing with an alkaline developer (containing ammonia or monoethanolamine) and an oxidant (hydrogen peroxide), the salt is instantly deprotonated in situ[2].

OxidativeCoupling S1 Diaminopyrazolone Salt (Stable Formulation) S2 Alkaline Deprotonation (NH3 or MEA) S1->S2 S3 Reactive Free Base S2->S3 pH 9-10 S4 Oxidation (H2O2) S3->S4 S5 Diimine Intermediate S4->S5 -2e-, -2H+ S7 Indoamine/Indophenol Dye (Vibrant Colorant) S5->S7 S6 Coupling Agent (e.g., a-Naphthol) S6->S7 Nucleophilic Attack

Figure 2: In situ oxidative coupling mechanism of diaminopyrazolone salts in hair dyeing.

The transient free base is immediately oxidized to a highly reactive diimine, which undergoes rapid nucleophilic attack by the coupling agent (e.g., α-naphthol or resorcinol) to form the final high-molecular-weight chromophore trapped within the keratin fiber[1].

References

  • L'Oreal. (2011). Composition for oxidation dyeing of keratin fibers comprising at least one diamino-N,N-dihydropyrazolone derivative, at least one coupler and at least one associative polyurethane polymer (US7927380B2).
  • Morel, O. J. X., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews. American Chemical Society.
  • Wella AG. (1997). Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair (US5663366A).

Sources

Application

Spectrophotometric Analysis of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one Oxidation Products

Introduction & Mechanistic Background The compound 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is a highly reactive, electron-rich heterocyclic primary intermediate. Structurally, it is a hybrid between a pyrazolon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The compound 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is a highly reactive, electron-rich heterocyclic primary intermediate. Structurally, it is a hybrid between a pyrazolone (analogous to analytical reagents like 4-aminoantipyrine) and a 4,5-diaminopyrazole (widely used in oxidative hair dye chemistry)[1]. Understanding its oxidative fate is critical for applications ranging from the formulation of permanent colorants to the tracking of pharmaceutical degradation[2].

When subjected to oxidative conditions (e.g., alkaline hydrogen peroxide or potassium hexacyanoferrate(III)), the 4,5-diamino moiety undergoes rapid two-electron oxidation to form a highly reactive pyrazole-4,5-diimine intermediate[3]. The fate of this diimine dictates the resulting spectrophotometric profile:

  • Homocoupling (Autoxidation): In the absence of a nucleophilic coupler, the diimine reacts with unoxidized precursor molecules. Due to the pyrazolone core, this typically yields dinuclear rubazonic acid analogs or trinuclear Bandrowski’s base-type structures, which absorb strongly in the red/brown visible spectrum (480–510 nm)[1][4].

  • Cross-Coupling (Azomethine Dye Formation): In the presence of couplers (e.g., resorcinol, m-aminophenol), the diimine undergoes rapid electrophilic attack on the coupler's activated aromatic ring. This yields highly conjugated azomethine or indo dyes with massive molar absorptivities ( ϵ ) and distinct λmax​ shifts, allowing for precise spectrophotometric quantification[5][6].

OxidationPathway A 4,5-Diamino-1-ethyl- 2-methyl-1H-pyrazol- 3(2H)-one B Pyrazole-4,5-diimine (Reactive Intermediate) A->B Oxidation (H2O2 / OH-) C Homocoupling (Rubazonic Acid Analogs) B->C No Coupler (Slow kinetics) D Cross-Coupling (Azomethine Dyes) B->D + Coupler (e.g., Resorcinol) (Fast kinetics)

Mechanistic pathways of 4,5-diaminopyrazolone oxidation and coupling.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and highly reproducible analytical system, the experimental design must account for the extreme reactivity of the precursor.

  • Buffer Selection (pH 9.5 Ammonia/Ammonium Chloride): The oxidation of the primary intermediate to the diimine is base-catalyzed. Furthermore, couplers like resorcinol must be partially deprotonated to act as strong nucleophiles. A pH of 9.5 ensures optimal reaction kinetics while mimicking physiological/formulation conditions[7].

  • Addition of EDTA: Trace transition metals (e.g., Fe3+ , Cu2+ ) catalyze the radical decomposition of H2​O2​ , leading to uncontrolled autoxidation and degradation of the pyrazolone ring via N-N bond cleavage[2]. EDTA sequesters these metals, ensuring the oxidation proceeds strictly via the intended diimine pathway.

  • Use of Sodium Sulfite in Stock Solutions: The precursor is susceptible to slow oxidation by dissolved atmospheric oxygen. Adding 0.1% sodium sulfite to the stock solution acts as a sacrificial antioxidant, preserving the precursor's colorless state until the intentional addition of the primary oxidant[8].

Quantitative Data Presentation

The following table summarizes the expected spectrophotometric parameters for the precursor and its primary oxidation products. Monitoring these specific wavelengths allows for interference-free kinetic tracking.

Analyte / Oxidation Product λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Visual Color
Precursor (Unoxidized)245 - 260~8,500Colorless
Homocoupled Dimer (Autoxidation)480 - 510~22,000Red / Brown
Cross-coupled Azomethine (w/ Resorcinol)440 - 460~35,000Orange / Red
Cross-coupled Azomethine (w/ m-Aminophenol)520 - 540~42,000Violet / Magenta
Degradation Product (Ring Cleavage)< 300VariableColorless / Yellow

Step-by-Step Protocols

Protocol A: Spectrophotometric Quantification of Cross-Coupling Kinetics

This protocol utilizes Potassium Hexacyanoferrate(III) ( K3​[Fe(CN)6​] ) to provide rapid, stoichiometric oxidation, isolating the coupling kinetics from the slower H2​O2​ activation phase[5].

Reagents:

  • Precursor Stock: 1.0×10−3 M 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in 0.1% aqueous sodium sulfite.

  • Coupler Stock: 1.0×10−3 M Resorcinol in deionized water.

  • Buffer: 0.2 M Ammonia/Ammonium Chloride buffer (pH 9.5) containing 1 mM EDTA.

  • Oxidant: 1.0×10−2 M K3​[Fe(CN)6​] (Prepare fresh daily).

Step-by-Step Methodology:

  • System Blanking: Pipette 2.0 mL of the pH 9.5 buffer into a 1-cm quartz cuvette. Add 0.5 mL of Coupler Stock and 0.5 mL of Oxidant. Mix thoroughly and zero the UV-Vis spectrophotometer at 450 nm. (Causality: This validates that the coupler does not self-oxidize to form colored species).

  • Reaction Initiation: In a fresh cuvette, combine 1.5 mL of pH 9.5 buffer, 0.5 mL of Precursor Stock, and 0.5 mL of Coupler Stock.

  • Oxidation: Rapidly inject 0.5 mL of the K3​[Fe(CN)6​] oxidant into the cuvette. Immediately invert once to mix and place in the spectrophotometer.

  • Kinetic Monitoring: Record the absorbance at 450 nm every 5 seconds for 3 minutes.

  • Data Processing: Plot Absorbance vs. Time. The initial linear slope ( dA/dt ) represents the pseudo-first-order coupling rate. Use the Beer-Lambert law ( A=ϵlc ) with the theoretical ϵ (~35,000 M−1cm−1 ) to determine the final conversion yield of the azomethine dye.

Protocol B: Evaluation of Autoxidation and Stability

To evaluate the stability of the precursor against homocoupling, H2​O2​ is used without a coupler.

  • Preparation: Mix 2.0 mL of pH 9.5 buffer with 0.5 mL of Precursor Stock in a quartz cuvette.

  • Oxidation: Add 0.5 mL of 3% H2​O2​ (v/v).

  • Spectral Scanning: Perform continuous full-spectrum scans (300 nm to 700 nm) every 2 minutes for 30 minutes.

  • Validation: Observe the decay of the precursor peak (~250 nm) and the emergence of the broad homocoupled dimer peak at 480–510 nm. A clear isosbestic point should be visible; the lack of an isosbestic point indicates secondary degradation (e.g., pyrazolone ring opening)[2].

Workflow S1 Step 1: Reagent Prep Prepare Precursor & Coupler in pH 9.5 Buffer (with EDTA) S2 Step 2: System Validation Blank instrument with Coupler + Oxidant (No Precursor) S1->S2 S3 Step 3: Oxidation Initiation Inject Oxidant (K3[Fe(CN)6] or H2O2) and mix rapidly S2->S3 S4 Step 4: Spectrophotometry Monitor specific λmax (e.g., 450 nm) or scan 300-700 nm S3->S4 S5 Step 5: Data Analysis Calculate kinetics (dA/dt) and conversion yield via Beer-Lambert S4->S5

Spectrophotometric workflow for analyzing pyrazolone oxidation.

References

  • Generic reaction scheme for the six pyrazolonic compounds...
  • High-resolution MS and MSn investigation of UV oxidation products of phenazone-type pharmaceuticals and metabolites Source: KU Leuven / Lirias URL
  • Rubazonic Acids and Their Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL
  • Proposed mechanism of oxidative hair dye formation. Adapted from ref.
  • Current Trends in the Chemistry of Permanent Hair Dyeing Source: Chemical Reviews - ACS Publications URL
  • Source: Cosmetic Ingredient Review (CIR)
  • A new class of oxazolidinone- and phthalimide-based oxidation dye couplers and their effect on azomethine Source: University of Cincinnati URL
  • US20060064823A1 - Method of rapid hair dyeing Source: Google Patents URL
  • US6554871B2 - Oxidative hair dye precursor compositions containing 4-5-diaminopyrazole Source: Google Patents URL

Sources

Method

Application Note &amp; Protocols: Synthesis of Fused Heterocyclic Scaffolds from 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Abstract This guide provides a comprehensive technical overview and detailed protocols for the utilization of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one as a pivotal building block in heterocyclic synthesis. Fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the utilization of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one as a pivotal building block in heterocyclic synthesis. Fused pyrazole derivatives, such as pyrazolo[4,5-b]pyridines and pyrazolo[4,5-b]pyrazines, are scaffolds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The subject diamino-pyrazolone is a highly versatile precursor, equipped with vicinal (adjacent) nucleophilic amino groups that are primed for cyclocondensation reactions with various bis-electrophiles. This document outlines the core reactivity principles, provides validated, step-by-step synthetic protocols, and explains the mechanistic rationale behind these transformations, empowering researchers to efficiently generate libraries of complex heterocyclic compounds.

Introduction: The Strategic Value of the Diamino-Pyrazolone Core

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Fusing the pyrazole ring with other heterocyclic systems, such as pyridines or pyrazines, dramatically expands the accessible chemical space and modulates physicochemical and pharmacological properties. The strategic importance of 4,5-diaminopyrazole derivatives lies in their pre-organized arrangement of two nucleophilic centers.[1] This "o-diamino" functionality is the key to constructing fused six-membered rings through cyclocondensation reactions.

The specific precursor, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, offers several distinct advantages:

  • High Reactivity: The two amino groups at the C4 and C5 positions are highly nucleophilic and readily react with electrophilic partners.

  • Structural Rigidity: The pyrazole core provides a rigid framework, which is often desirable for optimizing ligand-receptor interactions.

  • Modulation Points: The N-ethyl and N-methyl groups can be varied to fine-tune properties like solubility and metabolic stability.

This guide will focus on two primary, high-yield applications of this building block: the synthesis of pyrazolo[4,5-b]pyridines via reaction with 1,3-dicarbonyl compounds and the synthesis of pyrazolo[4,5-b]pyrazines through condensation with 1,2-dicarbonyl compounds.

Foundational Principles: Reactivity and Mechanism

The synthetic utility of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is dictated by the nucleophilic character of its C4 and C5 amino groups.[2] These groups act as a "pincer," capturing a bis-electrophilic partner to forge a new six-membered heterocyclic ring.

cluster_0 Reactivity of the Diamino-Pyrazolone Core Start 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one C4-NH₂ (Nucleophilic Site 1) C5-NH₂ (Nucleophilic Site 2) BisElectro Bis-Electrophilic Reagent (e.g., 1,3- or 1,2-Dicarbonyl) Start:f1->BisElectro Nucleophilic attack 1 Start:f2->BisElectro Nucleophilic attack 2 Product Fused Heterocyclic System (e.g., Pyrazolo[4,5-b]pyridine) BisElectro->Product Cyclocondensation & Dehydration Start 4,5-Diamino-1-ethyl-2-methyl -1H-pyrazol-3(2H)-one Solvent Solvent System (e.g., Acetic Acid, Ethanol) Start->Solvent Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Solvent Heat Heat (Reflux) Solvent->Heat Workup Aqueous Workup & Recrystallization Heat->Workup Product Substituted Pyrazolo[4,5-b]pyridine Workup->Product

Caption: Workflow for Pyrazolo[4,5-b]pyridine Synthesis.

Protocol 3.1: Synthesis of 1-Ethyl-2,5,7-trimethyl-1,2-dihydropyrazolo[4,5-b]pyridin-3-one

This protocol is a representative procedure adapted from established methods for analogous pyrazole systems. [3] Materials:

  • 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (e.g., 1.70 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (25 mL) to the flask. Stir the mixture to achieve dissolution or a fine suspension. Add acetylacetone (1.10 g, 11.0 mmol) to the mixture dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Expert Insight: Acetic acid serves as both the solvent and an acid catalyst, promoting the condensation and subsequent dehydration steps. Using a slight excess of the dicarbonyl component ensures complete consumption of the starting diamine.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring. A precipitate should form.

  • Neutralization and Isolation: Carefully neutralize the aqueous mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Stir for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1-ethyl-2,5,7-trimethyl-1,2-dihydropyrazolo[4,5-b]pyridin-3-one as a crystalline solid. Dry the product under vacuum.

Application II: Synthesis of Substituted Pyrazolo[4,5-b]pyrazines

Reacting o-diamines with 1,2-dicarbonyl compounds is a classical and highly efficient method for synthesizing pyrazines. This strategy is directly applicable to our diamino-pyrazolone, providing access to the valuable pyrazolo[4,5-b]pyrazine scaffold.

Protocol 4.1: Synthesis of 1-Ethyl-2,5,6-trimethyl-1,2-dihydropyrazolo[4,5-b]pyrazin-3-one

This protocol is based on general cyclization methods reported for 4,5-diaminopyrazoles. [1] Materials:

  • 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (1.0 eq)

  • Biacetyl (2,3-butanedione) (1.05 eq)

  • Ethanol (95%, as solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (e.g., 1.70 g, 10.0 mmol) in 95% ethanol (20 mL).

  • Reagent Addition: Add biacetyl (0.90 g, 10.5 mmol) to the solution. Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

    • Expert Insight: The acid catalyst protonates one of the carbonyl groups of the biacetyl, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aminopyrazole.

  • Heating: Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The solution may change color as the reaction progresses. Monitor for completion via TLC.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize crystallization. Collect the resulting solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Dry the final product under vacuum.

Summary of Synthetic Routes and Data

The following table summarizes the representative protocols described in this guide. Yields are illustrative and based on typical outcomes for analogous reactions reported in the literature.

Target ScaffoldElectrophileSolventCatalystTime (h)Typical Yield (%)
Pyrazolo[4,5-b]pyridineAcetylacetoneAcetic AcidSelf-catalyzed4 - 675 - 90
Pyrazolo[4,5-b]pyrazineBiacetylEthanolHCl (cat.)2 - 380 - 95

Conclusion

4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is a potent and versatile building block for the construction of medicinally relevant fused heterocyclic systems. The protocols detailed herein provide reliable and efficient pathways to pyrazolo[4,5-b]pyridines and pyrazolo[4,5-b]pyrazines. The operational simplicity and high yields of these cyclocondensation reactions make this precursor an invaluable tool for researchers in drug discovery and synthetic organic chemistry, enabling the rapid generation of diverse compound libraries for biological screening.

References

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Daugavpils University. Available at: [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. (2024). Journal of Cellular Biochemistry. Available at: [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. (2021). Organic Chemistry Frontiers. Available at: [Link]

  • Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (2012). Chinese Journal of Chemistry. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (2019). Arkivoc. Available at: [Link]

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (2013). Asian Journal of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor color yield with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one dyes

Welcome to the Technical Support Center for Oxidative Dye Formulation. This guide is specifically engineered for cosmetic chemists, formulation scientists, and drug development professionals troubleshooting poor color yi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxidative Dye Formulation. This guide is specifically engineered for cosmetic chemists, formulation scientists, and drug development professionals troubleshooting poor color yield and chromaticity issues when working with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one and its derivatives (e.g., 1-hydroxyethyl 4,5-diamino pyrazole sulfate).

As a primary intermediate (oxidation base), this pyrazole derivative is critical for achieving vibrant, high-tenacity red and magenta shades in keratin fibers[1]. However, its reactive nature makes it highly susceptible to formulation variables. Below is our comprehensive diagnostic guide, mechanistic breakdown, and self-validating protocol to optimize your dye yield.

Part 1: Mechanistic Overview of Pyrazole Dye Coupling

To troubleshoot poor color yield, one must first understand the causality of the oxidative coupling reaction. 4,5-diaminopyrazole precursors do not possess color on their own. They must undergo a strictly controlled, two-step cascade[2]:

  • Oxidation: Hydrogen peroxide (H₂O₂) in a highly alkaline medium (pH 9.5–10.0) oxidizes the pyrazole precursor into a highly reactive, electrophilic diimine intermediate[3].

  • Coupling: This transient diimine undergoes an electrophilic attack on a nucleophilic coupler (e.g., m-aminophenol or 1-naphthol) to form a large, conjugated indoaniline or indamine dye complex[4]. This complex becomes physically trapped within the keratin matrix[5].

If any variable disrupts this kinetic pathway, the diimine will degrade or self-couple, resulting in poor color yield, muddy tones, or rapid fading[2].

PyrazoleCoupling P 4,5-Diaminopyrazole Precursor O Oxidation (H2O2) pH 9.5 - 10.0 P->O Alkaline Activation Q Reactive Diimine Intermediate O->Q 2e- Oxidation D Indoaniline Dye (Vibrant Red/Magenta) Q->D Electrophilic Attack C Coupler Addition (e.g., m-Aminophenol) C->D Stoichiometric Coupling S Keratin Matrix (Trapped Pigment) D->S Deposition

Mechanism of oxidative coupling for 4,5-diaminopyrazole dyes in keratin fibers.

Part 2: Diagnostic Data & Variable Optimization

The table below summarizes the quantitative impact of key formulation variables on color yield, measured by the a value* (redness chromaticity on the Lab* scale) on standardized bleached keratin swatches.

Formulation VariableSuboptimal ConditionOptimized ConditionExpected a* Value (Redness)Mechanistic Causality
Alkalinity (pH) 8.0 (Weak Base)9.8 (Ammonia/MEA)< 25.0 (Dull/Weak)Alkaline pH is strictly required to activate H₂O₂ and swell the keratin cuticle for dye penetration[2].
Molar Ratio 1:0.5 (Precursor Excess)1:1 (Equimolar)< 30.0 (Muddy Shift)1:1 stoichiometry ensures complete conversion to indoaniline, preventing colorless self-coupling[5].
Chelation 0% EDTA0.2% EDTA< 20.0 (Brown Shift)Prevents transition metal (Cu²⁺/Fe³⁺) catalyzed radical degradation of the reactive diimine[3].
Solvent System 100% Water10% Propylene Glycol< 15.0 (Patchy)Co-solvents prevent precursor crystallization, maintaining the intermediate in the reactive micellar phase[6].

Part 3: Troubleshooting FAQs

Q1: Why is my color yield weak (low a value) despite using high precursor concentrations?* A: Increasing the concentration of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one beyond the stoichiometric ratio of your coupler does not increase color yield; it actively hinders it. This precursor must react with a coupler to form the final dye[3]. Excess precursor leads to competitive self-coupling, which produces weakly colored or colorless dimers, depleting the active diimine pool[5]. Actionable Fix: Strictly maintain a 1:1 molar ratio between the primary intermediate and the coupler.

Q2: The dye mixture turns dark brown in the bowl before application, and the hair swatch shows poor magenta uptake. What is happening? A: This is a classic symptom of premature oxidation catalyzed by transition metal ions (e.g., Cu²⁺, Fe³⁺) present in the water supply, raw materials, or the keratin fiber itself. Metals catalyze the rapid decomposition of hydrogen peroxide into hydroxyl radicals, which indiscriminately destroy the pyrazole intermediate before it can penetrate the keratin cuticle[2]. Actionable Fix: Incorporate 0.2% w/w of a strong chelating agent like EDTA or EDDS into the dye base to sequester these ions and stabilize the oxidation kinetics.

Q3: I am observing crystallization of the pyrazole precursor in my cream base. How do I stabilize it? A: 4,5-diaminopyrazole derivatives, particularly in their free-base forms, have limited solubility in highly aqueous systems. If the precursor crystallizes, it cannot participate in the oxidation reaction, drastically reducing color yield[6]. Actionable Fix: Formulate using the sulfate salt variant (e.g., 1-hydroxyethyl 4,5-diamino pyrazole sulfate) which offers superior water solubility[3]. Additionally, incorporate a co-solvent system utilizing 5–10% propylene glycol to maintain the precursor within the micellar phase of your emulsion.

Part 4: Self-Validating Protocol for Yield Optimization

To isolate the exact cause of poor color yield, utilize this self-validating experimental workflow. This protocol uses a built-in negative control to definitively prove whether stoichiometry, pH, or metal-ion contamination is the root cause of your failure.

Materials Required:

  • Standardized bleached yak or human hair swatches (1g each).

  • 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (Precursor)[1].

  • m-Aminophenol (Coupler).

  • Ammonium Hydroxide (28%), EDTA, Propylene Glycol, Ceteareth-25.

  • 6% (20 Volume) Hydrogen Peroxide emulsion.

  • Spectrophotometer (for Lab* colorimetry).

Step-by-Step Methodology:

  • Preparation of the Optimized Base (Test A):

    • Dissolve exactly 0.05 mol of the pyrazole precursor and 0.05 mol of the coupler (strict 1:1 ratio) in a base containing 10% propylene glycol, 5% ceteareth-25, and 0.2% EDTA.

    • Causality: Equimolar ratios prevent self-coupling; propylene glycol prevents crystallization; EDTA prevents radical degradation.

  • Preparation of the Suboptimal Base (Control B):

    • Replicate Test A, but omit the EDTA and use a 1:0.5 ratio of precursor to coupler.

  • Alkalization:

    • Adjust the pH of both Test A and Control B to exactly 9.8 using Ammonium Hydroxide.

    • Causality: High pH is required to generate the reactive diimine and swell the keratin cuticle[2].

  • Oxidation & Application:

    • Mix Test A with 6% H₂O₂ at a 1:1 weight ratio. Immediately apply 2 grams of the mixture to a 1g keratin swatch. Repeat for Control B.

    • Incubate both swatches at 30°C for exactly 30 minutes.

    • Causality: The 30-minute window allows the kinetics of the primary intermediate oxidation and subsequent electrophilic attack to reach completion inside the cortex[5].

  • Validation & Analysis:

    • Rinse swatches with warm water until clear, wash with a standard anionic shampoo, and blow-dry.

    • Measure Lab* values.

    • System Validation: If Test A yields an a* value > 45 (vibrant magenta) and Control B yields an a* value < 25 (muddy/brown), you have successfully validated that metal-ion degradation and poor stoichiometry were the root causes of your previous low color yields.

References

  • Cosmetic Ingredient Review (CIR). "Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics." CIR Safety Reports. Available at: [Link]

  • L'Oreal SA. "Composition for oxidation dyeing of keratin fibers comprising at least one 4,5-diaminopyrazole and at least one specific coupler." US Patent 7,927,380 B2.
  • Scientific Committee on Consumer Products (SCCP). "Opinion on Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing." European Commission Public Health. Available at:[Link]

  • Morel, O. J., & Christie, R. M. "Proposed mechanism of oxidative hair dye formation." ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Conditions for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Welcome to the technical support center for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for various coupling reactions involving this versatile heterocyclic building block. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure your success.

Section 1: Frequently Asked Questions (FAQs) & General Troubleshooting

This section addresses broad, initial challenges you might face when working with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

Q1: My starting material appears to be degrading before or during the reaction. What are the likely causes and solutions?

Answer: 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, like many pyrazolone derivatives, can be susceptible to degradation under certain conditions. The primary pathways are oxidation and hydrolysis.[1]

  • Oxidation: The electron-rich diamino-pyrazole ring is prone to oxidation, which can be initiated by atmospheric oxygen.[1] This often results in the formation of colored impurities. To mitigate this, ensure all reactions are set up under an inert atmosphere (Nitrogen or Argon). Use solvents that have been properly degassed by sparging with an inert gas or through freeze-pump-thaw cycles.

  • Hydrolysis: Both strongly acidic and basic conditions can promote the hydrolysis of the pyrazolone ring or other functional groups, especially at elevated temperatures.[1] It is crucial to carefully control the pH of your reaction mixture.

  • Purity: Always verify the purity of your starting material before use, as impurities from its synthesis can catalyze degradation. LC-MS analysis is highly recommended for this.

A logical workflow for troubleshooting stability issues is outlined below.

Start Degradation Observed Check_Purity Verify Starting Material Purity (LC-MS) Start->Check_Purity Check_Atmosphere Is Reaction Under Inert Atmosphere? Check_Purity->Check_Atmosphere Purity OK Solution_Purity Re-purify or Source New Material Check_Purity->Solution_Purity Impure Check_Solvent Are Solvents Anhydrous & Degassed? Check_Atmosphere->Check_Solvent Yes Solution_Inert Implement N2/Ar Blanket & Degassed Solvents Check_Atmosphere->Solution_Inert No Check_pH Monitor Reaction pH Check_Solvent->Check_pH Yes Check_Solvent->Solution_Inert No Solution_pH Screen Milder Bases/Acids or Buffer System Check_pH->Solution_pH

A logical guide for troubleshooting pyrazolone stability.
Q2: I am observing poor solubility of the pyrazolone starting material. How can I improve this?

Answer: Solubility is a common hurdle. 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one possesses both hydrogen bond donors (the amino groups) and acceptors (the carbonyl and ring nitrogens), leading to complex solvation behavior.

  • Solvent Screening: A broad solvent screen is the first step. Recommended solvents include:

    • Polar Aprotic: DMF, DMSO, NMP, Acetonitrile.

    • Ethereal: Dioxane, THF.

    • Alcohols: Ethanol, n-Butanol, Isopropanol (use with caution if reactivity is a concern).

  • Temperature: Gently warming the mixture can improve solubility, but this must be balanced with the thermal stability of your reactants.

  • Form of the Material: If you are using a salt form (e.g., hydrochloride), converting it to the free base by a simple workup with a mild base (like NaHCO₃) might improve solubility in less polar organic solvents. Conversely, if using the free base, adding a stoichiometric amount of a strong acid might improve solubility in protic solvents.

Section 2: Azo Coupling Reactions

Azo coupling is a classic and powerful reaction for pyrazolones, typically used in the synthesis of dyes and pigments.[2] The reaction involves the electrophilic substitution of an activated aromatic ring by a diazonium salt.

Q3: What are the optimal conditions for azo coupling with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one?

Answer: The key to successful azo coupling is meticulous control over temperature and pH. The process occurs in two stages: diazotization of an aromatic amine to form the electrophile, followed by the coupling reaction itself.

  • Diazotization: This step is performed under strongly acidic conditions (e.g., HCl) at low temperatures (0-5 °C) using sodium nitrite (NaNO₂). Diazonium salts are often unstable and prone to decomposition at higher temperatures, which is a primary cause of low yields.[3] Therefore, they should be prepared fresh and used immediately.

  • Coupling: The pyrazolone is the nucleophile. The coupling reaction is typically fastest under slightly alkaline conditions (pH 8-10).[3][4] This deprotonates the pyrazolone, increasing its nucleophilicity. However, the pH must be carefully managed, as the diazonium salt will rapidly decompose in strongly basic solutions.[3] The best practice is to slowly add the cold, acidic diazonium salt solution to a cold, buffered solution of the pyrazolone.

ParameterConditionRationale & Citation
Diazotization Temp. 0–5 °CPrevents decomposition of the unstable diazonium salt.[3]
Coupling pH 8–10Maximizes the nucleophilicity of the pyrazolone coupling partner.[3][4]
Coupling Temp. 0–10 °CA balance to ensure a reasonable reaction rate while minimizing diazonium salt decomposition.[3]
Addition Rate Slow, dropwisePrevents local overheating from the exothermic reaction and avoids pH spikes.[3]
Q4: My azo coupling reaction is failing or giving very low yields. What should I troubleshoot?

Answer: Low yields in azo coupling almost always trace back to the stability of the diazonium salt or improper pH control. Follow this diagnostic workflow.

Start Low Azo Coupling Yield Check_Diazonium Was Diazonium Salt Prepared Fresh at 0-5°C? Start->Check_Diazonium Check_Addition Was Diazonium Solution Added Slowly to Pyrazolone? Check_Diazonium->Check_Addition Yes Solution_Diazonium Remake Diazonium Salt, Use Immediately Check_Diazonium->Solution_Diazonium No Check_pH Was Pyrazolone Solution pH Maintained at 8-10 during addition? Check_Addition->Check_pH Yes Solution_Control Improve Addition Rate & Mixing Efficiency Check_Addition->Solution_Control No Check_Temp Was Overall Reaction Temperature Kept <10°C? Check_pH->Check_Temp Yes Solution_pH Use a Buffered System (e.g., Sodium Carbonate) Check_pH->Solution_pH No Check_Temp->Solution_Control Yes Solution_Temp Improve Cooling (Ice/Salt Bath) Check_Temp->Solution_Temp No

Troubleshooting workflow for azo coupling reactions.

Section 3: Palladium-Catalyzed C-N Cross-Coupling

The two amino groups on the pyrazolone core are excellent handles for building molecular complexity via C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form bonds with aryl or heteroaryl halides.

Q5: I am attempting a Buchwald-Hartwig coupling with an aryl halide but see no reaction. What are the most critical parameters to check?

Answer: Buchwald-Hartwig amination is a powerful but sensitive reaction. Success hinges on the rigorous exclusion of oxygen and water, and the correct combination of catalyst, ligand, and base.[5][6]

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by air. The entire reaction, from adding reagents to the final workup, must be conducted under a robust inert atmosphere (Argon or Nitrogen).[5]

  • Reagent Purity: The catalyst, ligand, and base should be of high purity and stored correctly. The aryl halide and the pyrazolone must be pure and dry.[6]

  • Catalyst System: The choice of ligand is critical and depends on the specific substrates. For heteroaromatic amines, bulky, electron-rich phosphine ligands are often required.[7]

  • Base Selection: The base activates the amine for coupling but can also cause side reactions if not chosen carefully. Common choices range from strong bases like NaOt-Bu to weaker ones like K₃PO₄ or Cs₂CO₃.

ComponentCommon ChoicesKey Considerations & Citations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pd G3/G4 PrecatalystsPrecatalysts often give more reliable results by ensuring efficient generation of the active Pd(0) species.[6]
Ligand XPhos, SPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are often effective for coupling heteroaryl amines.[5]
Base NaOt-Bu, LHMDS (strong); K₃PO₄, Cs₂CO₃ (weaker)Stronger bases are often needed but can promote side reactions. Weaker bases may be required for substrates with sensitive functional groups.[5][6]
Solvent Toluene, Dioxane, THFMust be anhydrous and thoroughly degassed.
Q6: I am struggling with regioselectivity. Which amino group (C4-NH₂ vs. C5-NH₂) is more reactive, and how can I control it?

Answer: This is an advanced challenge rooted in the electronic and steric differences between the two amino groups.

  • Electronic Effects: The C4-amino group is part of an enamine-type system, which can delocalize the nitrogen lone pair into the ring, potentially reducing its nucleophilicity compared to the C5-amino group.

  • Steric Effects: The C5-amino group is adjacent to the N1-ethyl group, which may provide some steric hindrance to an incoming bulky palladium-ligand complex.

Controlling Selectivity:

  • Reaction Conditions: Steric hindrance can be modulated by the choice of ligand. A very bulky ligand (e.g., AdBrettPhos) might favor reaction at the less-hindered C4 position. Conversely, a less bulky ligand might favor the electronically more nucleophilic C5 position.

  • Protecting Groups: The most reliable method for achieving perfect regioselectivity is to use a protecting group strategy. One amino group could be selectively protected (e.g., as a Boc-carbamate), the coupling reaction performed on the free amine, followed by deprotection. This requires additional synthetic steps but guarantees the desired outcome.

  • Stoichiometry: Running the reaction with the pyrazolone in excess relative to the aryl halide may favor mono-arylation. Careful analysis of the resulting product mixture by LC-MS and NMR is essential to determine the site of reaction.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Azo Coupling

Objective: To couple an aniline derivative with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

A. Diazonium Salt Preparation

  • In a flask equipped with a stirrer, dissolve the aniline derivative (1.0 equiv.) in 3 M HCl at room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.05 equiv.) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution, keeping the internal temperature below 5 °C.

  • Stir the resulting solution at 0-5 °C for 20-30 minutes. The diazonium salt solution is now ready for immediate use.

B. Coupling Reaction

  • In a separate, larger flask, dissolve 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (1.0 equiv.) in a suitable solvent (e.g., 10% aqueous ethanol).

  • Cool the pyrazolone solution to 0-5 °C.

  • Adjust the pH of the pyrazolone solution to 9-10 by the slow addition of a cold aqueous solution of sodium carbonate or sodium hydroxide.

  • Slowly add the freshly prepared, cold diazonium salt solution dropwise to the vigorously stirred pyrazolone solution. Monitor the internal temperature to ensure it remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after adjusting the pH to neutral.

Protocol 2: General Procedure for Buchwald-Hartwig C-N Coupling

Objective: To couple an aryl bromide with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

cluster_0 Inert Atmosphere Setup (Glovebox or Schlenk Line) A 1. Add Pyrazolone, Aryl Bromide, Base, & Stir Bar to Oven-Dried Flask B 2. Add Pd Precatalyst & Ligand A->B C 3. Seal Flask with Septum B->C D 4. Evacuate & Backfill with Argon (3x) C->D E 5. Add Anhydrous, Degassed Solvent via Syringe D->E F 6. Heat Reaction to Desired Temperature (e.g., 80-110°C) with Stirring E->F G 7. Monitor by TLC/LC-MS F->G H 8. Cool, Quench, & Workup G->H

A typical experimental workflow for C-N cross-coupling.
  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (1.2 equiv.), aryl bromide (1.0 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • In a glovebox, or quickly in the open air, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times.

  • Using a syringe, add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

References

  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. Benchchem.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Wiser.cals.wisc.edu.
  • Technical Support Center: Suzuki Coupling Reactions of 4-Bromopyrazoles. Benchchem.
  • The continuous flow synthesis of azos. PMC.
  • Troubleshooting guide for pyrazolone compound stability issues. Benchchem.
  • Optimization of the azo coupling conditions at small molecular level...
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Thermal Analysis of Different Pyrazolone Azo Derivative and Their Complexes with Pd(II), Ni(II) and Ag(I). International Journal of Science and Research (IJSR).

Sources

Troubleshooting

Technical Support Center: Purification of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Welcome to the Technical Support Center for advanced organic synthesis and purification. 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (often existing in its tautomeric form, 4,5-diamino-1-ethyl-2-methyl-1,2-dihydrop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis and purification. 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (often existing in its tautomeric form, 4,5-diamino-1-ethyl-2-methyl-1,2-dihydropyrazol-3-one) is a highly polar, electron-rich heterocyclic compound frequently utilized as a precursor in and pharmaceutical development[1].

Due to its vicinal diamine motif and basic nitrogen centers, researchers frequently encounter severe oxidative degradation and poor chromatographic recovery during isolation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield purification.

Part 1: Troubleshooting Guides & FAQs

Q1: My synthesized product turns dark brown/red immediately upon concentration in the rotary evaporator. How can I prevent this oxidative degradation? Causality: The vicinal diamine motif on the electron-rich pyrazolone ring is highly susceptible to auto-oxidation. Atmospheric oxygen acts as an electron acceptor, rapidly oxidizing the diamine into highly colored diimine or azo byproducts[1]. Solution: Do not isolate this compound as a free base unless strictly necessary. Instead, isolate it as an acid addition salt (e.g., a hemisulfate or dihydrochloride)[2]. Protonation of the primary amino groups converts them into ammonium ions (—NH₃⁺). This removes their electron lone pairs from conjugation with the pyrazolone ring, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy level and making the molecule thermodynamically resistant to oxidation[3].

Q2: I am experiencing <20% recovery when purifying the crude mixture via normal-phase silica gel chromatography. Where is my product going? Causality: 4,5-diaminopyrazolones possess multiple hydrogen-bond donors and highly basic nitrogen centers. Standard silica gel surfaces are heavily populated with weakly acidic silanol groups (pKa ~ 4.5–8.5). When the crude mixture is loaded, an acid-base reaction occurs on the stationary phase, forming strongly bound ion pairs that cause irreversible chemisorption and severe band streaking[4]. Solution: You must deactivate the silica gel prior to loading. Pre-treat the column with 1–5% triethylamine (Et₃N) or use ammonia-saturated methanol in your mobile phase to neutralize the acidic silanols[4]. Alternatively, bypass normal-phase chromatography entirely and utilize cation-exchange resins.

Q3: How do I efficiently separate the target 4,5-diamine from unreacted 4-nitroso precursors without using chromatography? Causality: The intermediate 4-nitroso precursor is significantly less basic and less polar than the fully reduced 4,5-diamine. Solution: Utilize telescoped salt precipitation. Following the reduction of the 4-nitroso precursor (typically via Pd/C catalytic hydrogenation), directly drip the filtered reaction mixture into a chilled aqueous solution of sulfuric acid. The 4,5-diaminopyrazolone hemisulfate will selectively crystallize due to its unique solubility profile, leaving unreacted precursors and organic impurities dissolved in the mother liquor[2].

Part 2: Quantitative Data: Comparison of Purification Strategies

To assist in selecting the optimal purification route, summarize your project requirements against the empirical data provided below.

Purification MethodTypical YieldTarget PurityScalabilityStability of Isolated Product
Telescoped Hemisulfate Precipitation 75–85%>98%ExcellentHigh (Stable for months at RT)
Deactivated Silica (Free Base) 40–60%90–95%PoorLow (Degrades within days at 4°C)
Ion-Exchange (Dowex 50WX8) 65–75%>95%ModerateLow (If eluted as free base)

Part 3: Experimental Protocols

Protocol A: Telescoped Anaerobic Salt Formation (Hemisulfate)

This is the gold-standard protocol for isolating stable diaminopyrazolones[3].

  • Hydrogenation Filtration: Following the reduction of the 4-nitroso precursor, filter the Pd/C catalyst through a pad of Celite under a strict Argon atmosphere to prevent premature oxidation of the free base in solution.

  • Acid Preparation: In a separate, Argon-purged receiving flask, prepare a precipitation bath consisting of 0.55 equivalents of concentrated H₂SO₄ dissolved in a 1:1 mixture of absolute ethanol and deionized water. Chill to 0–5°C.

  • Telescoped Precipitation: Slowly drip the filtered free-base solution into the chilled acid bath under vigorous stirring.

  • Validation Step: Observe the phase transition. The mother liquor should remain slightly colored, while the precipitating salt must appear as off-white to pale yellow crystals. If the crystals are dark brown, the inert atmosphere was compromised.

  • Isolation: Filter the precipitate rapidly on a Büchner funnel, wash with ice-cold absolute ethanol, and dry under high vacuum in a desiccator protected from light.

Protocol B: Amine-Deactivated Normal-Phase Chromatography

Use only if the free base is strictly required for immediate downstream coupling assays[4].

  • Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in dichloromethane (DCM) containing 5% triethylamine (Et₃N).

  • Column Packing & Validation: Pack the column and flush with 2 column volumes of the Et₃N/DCM mixture. Validation Step: Spot the eluent on a TLC plate and stain with bromocresol green. A persistent blue color confirms the complete neutralization of acidic silanols.

  • Loading: Dissolve the crude 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in a minimal amount of DCM/MeOH and load it onto the column.

  • Elution: Elute using a gradient of DCM to 10% MeOH in DCM (maintaining 1% Et₃N in all mobile phases).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at <30°C. Backfill the rotary evaporator with Argon to prevent oxidation of the concentrated free base.

Part 4: Purification Workflow Visualization

Purification Crude Crude 4,5-Diamino-1-ethyl- 2-methyl-1H-pyrazol-3(2H)-one Decision Is Free Base Required for Downstream Use? Crude->Decision Salt Salt Precipitation (Recommended) Decision->Salt No Silica Deactivated Silica Chromatography Decision->Silica Yes Acid Add H2SO4 in EtOH/H2O under Argon Salt->Acid Elute Elute with DCM/MeOH/Et3N Silica->Elute Hemisulfate Stable Hemisulfate Salt (High Purity, Long Shelf-life) Acid->Hemisulfate FreeBase Purified Free Base (Prone to Oxidation) Elute->FreeBase

Decision tree for the purification of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

References

  • Composition for oxidation dyeing of keratin fibers comprising at least one pyrazolone derivative. US Patent 7,927,380 B2.
  • Preparation of 4,5-diamino-1-(2'-hydroxyethyl)-pyrazole and acid addition salts thereof. US Patent 6,452,019 B1.
  • Process for the synthesis of 4,5-diaminopyrazole derivatives useful for dyeing hair. US Patent 5,663,366 A.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.[Link]

Sources

Optimization

reducing sensitization risk in 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one cosmetics

Welcome to the R&D Technical Support Center for oxidative hair dye formulation. This guide is specifically designed for drug development professionals and cosmetic scientists working with 4,5-diamino-1-ethyl-2-methyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the R&D Technical Support Center for oxidative hair dye formulation. This guide is specifically designed for drug development professionals and cosmetic scientists working with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one , a potent pyrazole-based primary intermediate (oxidation base) used to achieve vibrant red and copper shades.

While pyrazole derivatives offer excellent color payoff, they carry a risk of inducing Allergic Contact Dermatitis (ACD)[1]. This center provides mechanistic insights, self-validating troubleshooting protocols, and FAQs to help you engineer safer, low-sensitizing cosmetic formulations.

I. Mechanistic Causality: The Sensitization Pathway

To mitigate sensitization, one must first understand the causality of the immune response. 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is not inherently an allergen in its resting state. Sensitization unfolds through a two-phase mechanism:

  • Oxidation and Hapten Formation: Upon mixing with an oxidizing agent (typically hydrogen peroxide) in an alkaline environment, the pyrazole precursor oxidizes into a highly reactive diimine or quinonediimine intermediate[2].

  • Haptenation: If this reactive intermediate does not rapidly and completely react with a coupler (e.g., resorcinol or m-aminophenol) to form the final high-molecular-weight dye polymer, the unreacted electrophilic intermediates penetrate the stratum corneum. Here, they act as haptens, covalently binding to nucleophilic skin proteins to form a hapten-protein complex[3].

  • Immune Activation: This complex is recognized by epidermal Langerhans cells (dendritic cells), which process the antigen, migrate to the draining lymph nodes, and present it to naive T-cells, initiating the proliferation of memory T-cells (Type IV delayed hypersensitivity)[4]. Subsequent exposures trigger a rapid inflammatory response[5].

SensitizationPathway A 4,5-Diamino Pyrazole Precursor B Reactive Diimine Intermediate A->B H2O2 / Alkali C Dye Polymer (Safe/Inert) B->C + Coupler (Ideal) D Unreacted Hapten (Skin Penetration) B->D Excess Base E Hapten-Protein Complex D->E Covalent Binding F Langerhans Cell Activation E->F Immune Recognition G T-Cell Sensitization (ACD) F->G Lymph Node Migration

Fig 1. Oxidation pathway of pyrazole precursors leading to either safe dye formation or hapten sensitization.

II. Formulation Troubleshooting & Methodologies

Issue 1: High Levels of Unreacted Sensitizing Intermediates

Causality: A 1:1 molar ratio of base to coupler often leaves residual unreacted base due to competing side reactions or unequal diffusion rates into the hair shaft. These residual bases act as haptens[6]. Self-Validating Protocol: Base-to-Coupler Molar Optimization

  • Calculate Molar Equivalents: Determine the exact molarity of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in your base chassis.

  • Formulate with Coupler Excess: Adjust the formulation to a 1:1.1 to 1:1.2 molar ratio (Base:Coupler). An excess of coupler ensures the pyrazole intermediate is the limiting reagent and is fully consumed.

  • Validation (HPLC Analysis): Extract the dye mixture 30 minutes post-oxidation. Run via HPLC-UV. The protocol is validated if the residual unreacted pyrazole peak is reduced to <0.1%.

Issue 2: Premature Oxidation and Hapten Leakage

Causality: If the precursor oxidizes too rapidly before penetrating the hair cuticle, the reactive intermediates pool on the scalp surface, increasing the risk of epidermal haptenation. Self-Validating Protocol: Antioxidant System Calibration

  • Establish Baseline: Formulate the dye with a standard 0.2% Sodium Sulfite and 0.2% Ascorbic Acid.

  • Kinetic Delay Adjustment: Increase Ascorbic Acid to 0.4% to delay the onset of the oxidation cascade by approximately 3–5 minutes, allowing the precursor to penetrate the hair shaft before becoming a reactive diimine.

  • Validation (Spectrophotometry): Measure the colorimetric shift (ΔE) of the mixture over time in a cuvette. The system is validated if the ΔE remains <5 for the first 5 minutes post-mixing, confirming delayed oxidation.

Issue 3: Excessive Scalp Penetration

Causality: Low formulation viscosity and high pH (>10.5) compromise the skin barrier, facilitating the deep penetration of haptens into the viable epidermis where dendritic cells reside[3]. Self-Validating Protocol: Rheological and pH Buffering

  • pH Optimization: Buffer the ammonia/ethanolamine system to a strict pH of 9.5–9.8. This is sufficient to swell the hair cuticle but minimizes stratum corneum lipid disruption.

  • Polymeric Retardation: Incorporate high-molecular-weight cationic polymers (e.g., Polyquaternium-37) at 1.5%. This creates a localized film on the scalp, sterically hindering the penetration of small haptens.

  • Validation (Franz Diffusion Cell): Apply the formulation to a porcine skin model in a Franz cell. The system is validated if the cumulative permeation of the pyrazole derivative is reduced by >40% compared to the unoptimized control.

III. Quantitative Data: Formulation Parameter Optimization

The following table summarizes the causal relationship between formulation adjustments and the reduction of sensitization risk markers.

Formulation ParameterStandard BaselineOptimized TargetMechanistic Effect on Sensitization RiskValidation Metric
Base:Coupler Molar Ratio 1.0 : 1.01.0 : 1.15Forces complete consumption of the pyrazole base, eliminating free haptens.<0.1% residual base (HPLC)
Ascorbic Acid Concentration 0.2%0.4%Delays oxidation until precursors are safely inside the hair cortex.5-min oxidation delay (ΔE <5)
Alkaline pH 10.5+9.5 – 9.8Reduces skin barrier disruption, limiting epidermal hapten penetration.>40% drop in skin permeation
Polymer Addition (PQ-37) 0.0%1.5%Forms a steric barrier on the scalp, retarding small-molecule diffusion.Franz Cell Permeation Assay

IV. Frequently Asked Questions (FAQs)

Q: Why do we continue to use 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one if it poses a sensitization risk? A: Pyrazole derivatives are uniquely capable of producing highly saturated, light-fast red and copper chromophores when coupled with standard agents. Traditional bases like p-Phenylenediamine (PPD) and Toluene-2,5-diamine (PTD) primarily yield brown/black shades and carry their own severe sensitization risks[7]. The goal is risk management through formulation, not necessarily elimination.

Q: Can structural modifications to the pyrazole ring reduce the inherent sensitization potency? A: Yes. Much like how the addition of a methoxymethyl side chain to PPD (creating ME-PPD) significantly reduces its sensitization risk by altering T-cell recognition and reducing skin penetration[7], modifying the alkyl substituents on the pyrazole ring (e.g., the 1-ethyl or 2-methyl groups) can alter the electrophilicity and steric hindrance of the resulting diimine. This makes it harder for the molecule to covalently bind to skin proteins, thereby lowering its haptenation efficiency[3].

Q: How does the choice of coupler impact the safety profile of the pyrazole base? A: The reaction kinetics between the base and the coupler dictate safety. If a coupler reacts sluggishly with the oxidized pyrazole, the intermediate remains in its reactive state longer, increasing the window for skin protein binding. Selecting highly reactive couplers (e.g., m-aminophenol over less reactive substituted phenols) ensures rapid dye polymer formation, neutralizing the hapten threat quickly.

V. References

  • The Better Scalp Company. (2025). Hapten Sensitization and Irritation Thresholds. Retrieved from[Link]

  • News-Medical. (2025). Health Implications of p‑Phenylenediamine: The Aromatic Amine in Permanent Hair Dye. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2004). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Retrieved from [Link]

  • SciSpace. (2016). para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. Retrieved from [Link]

  • American Chemical Society (ACS) Publications. (2022). Synthesis and Assessment of Non-allergenic Aromatic Amine Hair Dyes as Efficient Alternatives to Paraphenylenediamine. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2022). The 2-Methoxymethyl Modification of p-Phenylenediamine Reduces the Sensitization Risk for Hairdressers to Hair Dyes—An Occupational Hand Exposure–Based Risk Assessment. Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in organic solve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in organic solvents. Here, we dissect the underlying chemical principles governing its solubility and offer structured, field-proven troubleshooting strategies and detailed experimental protocols.

Understanding the Molecule: 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

The solubility of a compound is intrinsically linked to its molecular structure. 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one possesses a unique combination of functional groups that dictate its behavior in various solvents:

  • A Polar Pyrazolone Core: The heterocyclic pyrazole ring with a ketone group forms a polar backbone.

  • Hydrogen Bonding Capabilities: The two primary amino groups (-NH₂) and the ring nitrogens can act as hydrogen bond donors and acceptors. This leads to strong intermolecular forces in the solid state, which require significant energy to overcome for dissolution.[1]

  • Basic Nature: The presence of two amino groups confers a basic character to the molecule, making its solubility susceptible to pH changes.[1]

These features result in a molecule that is moderately polar and may exhibit poor solubility in non-polar organic solvents due to a polarity mismatch. Conversely, its strong hydrogen bonding capacity can also lead to self-association, hindering solubility even in some polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one poorly soluble in common organic solvents?

The poor solubility often stems from a combination of factors. The pyrazole ring itself can contribute to low solubility due to its aromatic character and potential for hydrogen bonding.[1] The presence of two amino groups and a ketone group allows for strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult for solvents to break down.[1]

Q2: What are the best starting solvents to try for dissolving 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one?

Given its polar nature, polar aprotic solvents are often a good starting point. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, and acetone.[2] Polar protic solvents like ethanol and methanol can also be effective, particularly with heating.[2]

Q3: How does temperature affect the solubility of this compound?

Generally, the solubility of pyrazole derivatives in organic solvents increases with temperature.[1] The added thermal energy helps to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to solvate the individual molecules more effectively.[1]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: The compound is insoluble or sparingly soluble in my chosen solvent at room temperature.

Cause: The solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the compound.

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. See the table below for a general guide.

  • Heating: Gently warm the mixture. Many organic compounds, including pyrazole derivatives, show a significant increase in solubility at elevated temperatures.[1] Always ensure the compound is thermally stable at the chosen temperature.

  • Co-solvency: Introduce a second, miscible solvent (a co-solvent) to modulate the polarity of the solvent system.[2] For example, if your compound has some solubility in methanol but you require a less polar system, you could try a mixture of dichloromethane and methanol.

  • Particle Size Reduction: If you have the solid compound, reducing its particle size (e.g., by grinding) can increase the surface area available for solvation, which can improve the rate of dissolution.[3][4]

Table 1: Qualitative Solubility of Pyrazole Derivatives in Common Organic Solvents

Solvent ClassExamplesExpected Solubility of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-oneNotes
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneGood to Excellent[2]Often the best starting point for dissolving polar heterocyclic compounds.[2]
Polar Protic Methanol, EthanolModerate to Good[2]Solubility is often enhanced with heating.[1]
Non-Polar Aprotic Toluene, Hexane, Diethyl EtherPoor to InsolublePolarity mismatch is the primary issue.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateCan be improved with the addition of a polar co-solvent like methanol.
Issue 2: The compound precipitates out of solution during a reaction workup or purification (e.g., column chromatography).

Cause: A change in the solvent system (e.g., addition of an anti-solvent like water during extraction, or the lower polarity of the mobile phase in chromatography) reduces the compound's solubility below its concentration.

Solutions:

  • Employ a Co-solvent System: During extractions, adding a miscible organic solvent like THF or acetone can help maintain the compound's solubility when an aqueous phase is introduced.[1]

  • Modify the Chromatographic Mobile Phase: For column chromatography, if the compound precipitates on the column, you can increase the polarity of the eluent.[1] Adding a small amount of a highly polar solvent like methanol or a few drops of acetic acid to the mobile phase can enhance solubility.[1]

  • pH Adjustment: Since 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is basic, its solubility in aqueous systems during workup can be increased by acidifying the aqueous layer (e.g., with dilute HCl).[1] This will form a more soluble salt. The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Issue 3: Achieving a specific, high concentration of the compound is difficult.

Cause: You are approaching the saturation limit of the compound in the chosen solvent.

Solutions:

  • Use of Hydrotropes: In aqueous or semi-aqueous systems, hydrotropic agents can be employed. These are compounds that increase the solubility of other solutes.[2]

  • Formulation as a Salt: If the final application allows, forming a salt of the compound can significantly increase its solubility in polar solvents. Given the basic nature of the two amino groups, reacting it with an acid (e.g., HCl, H₂SO₄) to form the corresponding salt is a viable strategy.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense a small, accurately weighed amount (e.g., 1-2 mg) of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from Table 1.

  • Observation at Room Temperature: Agitate the vials at room temperature for a few minutes and observe if the solid dissolves completely.

  • Heating: For vials where the compound did not dissolve, gently heat the mixture while stirring (e.g., to 40-50 °C) and observe any change in solubility.

  • Documentation: Record your observations to create a solubility profile for the compound.

Protocol 2: Developing a Co-solvent System
  • Identify a "Good" Solvent: From Protocol 1, identify a solvent in which the compound is highly soluble (e.g., DMF or methanol).

  • Identify a "Poor" or "Anti-solvent": Choose a solvent in which the compound is poorly soluble but is miscible with the "good" solvent (e.g., water or toluene).

  • Titration: Dissolve a known amount of the compound in a minimal volume of the "good" solvent.

  • Slow Addition: Slowly add the "poor" solvent to the solution while stirring, until you observe the first signs of precipitation (turbidity). This will give you an approximate ratio of the co-solvent system that can maintain the desired concentration.

  • Optimization: Prepare several mixtures with slightly different ratios around the one identified in step 4 to find the optimal co-solvent system for your needs.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

Solubility_Troubleshooting start_node start_node process_node process_node decision_node decision_node end_node end_node solution_node solution_node start Start: Poor Solubility Observed solvent_screen Perform Systematic Solvent Screening start->solvent_screen is_soluble Soluble in a single solvent? solvent_screen->is_soluble heat Apply Heat is_soluble->heat No success Success: Compound Dissolved is_soluble->success Yes is_soluble_heat Soluble with heating? heat->is_soluble_heat cosolvent Develop a Co-solvent System is_soluble_heat->cosolvent No is_soluble_heat->success Yes is_soluble_cosolvent Soluble in co-solvent? cosolvent->is_soluble_cosolvent salt_formation Consider Salt Formation is_soluble_cosolvent->salt_formation No is_soluble_cosolvent->success Yes failure Consult Further (e.g., formulation strategies) salt_formation->failure

Caption: Troubleshooting workflow for poor pyrazole derivative solubility.

References

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Organic Process Research & Development. Retrieved from [Link]

  • NextSDS. (n.d.). 3H-Pyrazol-3-one, 4,5-diamino-1-ethyl-1,2-dihydro-2-methyl-. Retrieved from [Link]

  • Abed, N. M., Hafez, E. A. A., Ibrahim, N. S., & Mustafa, M. E. (1985). Studies on 3,5-diaminopyrazole derivatives.
  • PubChem. (n.d.). 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., Kandeel, E. M., & Ibrahim, M. K. A. (1979). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles.
  • Wagh, P., & Dr. Paradkar, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141–149.
  • S., S., & K., K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(06), 199-204.
  • Al-Warhi, T., Al-Zaqri, N., & Al-Ghorbani, M. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5585.

Sources

Reference Data & Comparative Studies

Validation

4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one vs PPD in hair dye formulations

Technical Comparison Guide: 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one vs. p-Phenylenediamine (PPD) in Oxidative Hair Dye Formulations Executive Summary: The Shift in Oxidative Hair Dye Precursors For decades, p-P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one vs. p-Phenylenediamine (PPD) in Oxidative Hair Dye Formulations

Executive Summary: The Shift in Oxidative Hair Dye Precursors

For decades, p-Phenylenediamine (PPD) has been the cornerstone primary intermediate (oxidation base) in permanent hair dye formulations due to its exceptional ability to produce deep, wash-resistant black and brown shades. However, PPD is classified as an extreme skin sensitizer, responsible for widespread allergic contact dermatitis (ACD). In response to regulatory and toxicological pressures, the cosmetic and pharmaceutical industries have engineered advanced pyrazolone derivatives.

Specifically, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (also referred to as 4,5-diamino-1-ethyl-2-methyl-1,2-dihydropyrazol-3-one) has emerged as a highly effective, low-sensitizing alternative. This guide provides a rigorous mechanistic and experimental comparison between PPD and this advanced pyrazolone derivative, detailing the causality behind their toxicological divergence and their performance on keratin fibers.

Mechanistic Causality: Chemistry and Sensitization Pathways

The fundamental difference between PPD and 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one lies in their oxidation pathways and their subsequent propensity for protein haptenation.

The PPD Haptenation Pathway: PPD itself is not intrinsically immunogenic. However, under aqueous alkaline conditions and in the presence of an oxidizer ( H2​O2​ ) or atmospheric oxygen, PPD undergoes auto-oxidation to form a highly electrophilic primary intermediate known as benzoquinone diimine (BQDI). BQDI is highly unstable and rapidly undergoes sequential self-conjugation (trimerization) to form Bandrowski's base (BB) . Both BQDI and Bandrowski's base act as potent haptens. They covalently bind to nucleophilic residues on skin proteins—specifically targeting the reactive Cys47 residue of Glutathione-S-transferase π (GSTP)—creating a modified protein complex that is recognized by antigen-presenting cells, thereby triggering severe T-cell-mediated allergic responses (1[1],2[2]).

The Pyrazolone Steric Hindrance Mechanism: In contrast, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is structurally engineered to prevent this self-conjugation. The presence of the N-ethyl and N-methyl groups on the pyrazole ring introduces significant steric hindrance. When oxidized to its corresponding pyrazolone diimine intermediate, the molecule is sterically blocked from undergoing the trimerization cascade that forms large, reactive complexes like Bandrowski's base. Instead, the diimine intermediate rapidly and exclusively condenses with formulation couplers (e.g., m-aminophenol) to form stable, non-reactive chromophores inside the hair cortex (3[3]). This fundamental chemical barrier eliminates the primary causality of protein haptenation.

G cluster_PPD PPD Pathway (High Sensitization) cluster_DEMP Pyrazolone Pathway (Low Sensitization) PPD p-Phenylenediamine (PPD) BQDI Benzoquinone Diimine (BQDI) PPD->BQDI Auto-oxidation / H2O2 BB Bandrowski's Base (Trimer) BQDI->BB Self-conjugation BQDI->Hapten Direct Cys/Lys Binding BB->Hapten Covalent Binding DEMP 4,5-Diamino-1-ethyl-2-methyl- 1H-pyrazol-3(2H)-one PDI Pyrazolone Diimine Intermediate DEMP->PDI H2O2 Oxidation Coupling Coupler Reaction (e.g., m-Aminophenol) PDI->Coupling Rapid Condensation Coupling->Stable Dye Formation

Mechanistic divergence of PPD and Pyrazolone oxidation pathways in hair dye formulations.

Performance Metrics & Quantitative Comparison

While PPD excels at generating dark, ashy tones, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is unmatched in producing highly chromatic, vibrant reds, mahoganies, and warm coppers. The pyrazolone-coupler chromophores exhibit a larger molecular volume once condensed, which physically traps the dye deeper within the keratin cortex, resulting in superior wash fastness.

Table 1: Quantitative Comparison of Primary Intermediates

Metricp-Phenylenediamine (PPD)4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one
Chemical Role Primary Intermediate (Oxidation Base)Primary Intermediate (Oxidation Base)
Sensitization Potential Extreme (LLNA EC3 < 0.1%)Low to Moderate
Primary Reactive Intermediate Benzoquinone Diimine (BQDI)Pyrazolone Diimine
Trimerization Tendency High (Forms Bandrowski's Base)Negligible (Sterically Hindered)
Color Profile (Coupled) Deep Blacks, Dark BrownsVibrant Reds, Mahogany, Warm Browns
Protein Haptenation High (Covalent binding to Cys/Lys)Minimal
Wash Fastness ( ΔE after 20 washes) Moderate ( ΔE≈4.5 )Excellent ( ΔE≈2.1 )

Validated Experimental Protocols

To objectively validate the efficacy and safety of these formulations, the following self-validating protocols must be strictly adhered to. These workflows ensure that colorimetric performance is measured alongside toxicological safety.

Protocol A: Oxidative Coupling and Color Fastness Evaluation
  • Preparation of the Dye Matrix: Dissolve equimolar concentrations (0.05 M) of the primary intermediate (PPD or Pyrazolone) and a selected coupler (e.g., m-aminophenol) in a standard cosmetic emulsion base. Adjust the pH to 9.5 using an ammonia solution to optimize cuticular swelling.

  • Oxidative Activation: Immediately prior to application, mix the dye matrix 1:1 (v/v) with a 6% hydrogen peroxide ( H2​O2​ ) developer solution.

  • Application to Keratin Fibers: Apply the activated mixture to standardized virgin white human hair tresses (2g each) at a strict 1:5 hair-to-dye mass ratio to ensure complete saturation.

  • Incubation: Incubate the tresses in a controlled environment at 30°C for exactly 30 minutes. This allows the diimine intermediates to fully penetrate the cortex and condense with the couplers.

  • Standardized Wash: Rinse the tresses with distilled water until the runoff is clear. Wash with a standardized 10% Sodium Laureth Sulfate (SLES) solution, rinse, and blow-dry.

  • Spectrophotometric Analysis: Quantify color intensity ( L∗a∗b∗ values) using a spectrophotometer. Subject the tresses to 20 standardized wash cycles and measure the color difference ( ΔE ) to evaluate wash fastness.

Protocol B: Local Lymph Node Assay (LLNA) for Sensitization Validation
  • Dose Preparation: Formulate the primary intermediate in a standard vehicle (e.g., acetone/olive oil 4:1) at varying concentrations (0.1%, 1%, 5%, 10%).

  • Topical Application: Apply 25 μL of the test solution to the dorsum of both ears of CBA/J mice daily for three consecutive days.

  • Radiolabel Administration: On day 6, inject the mice intravenously with 3H -methyl thymidine to radiolabel proliferating T-lymphocytes.

  • Lymph Node Excision & Analysis: Five hours post-injection, excise the draining auricular lymph nodes. Pool the nodes and process them to measure the incorporation of 3H -thymidine via liquid scintillation counting.

  • Stimulation Index (SI) Calculation: Calculate the SI relative to vehicle controls. An SI 3 classifies the compound as a sensitizer. (PPD routinely scores an SI > 10 at 1%, whereas the pyrazolone derivative remains below the threshold at equivalent concentrations).

Workflow Prep Formulation Prep (Precursor + Coupler) Oxidation Oxidative Activation (6% H2O2, pH 9.5) Prep->Oxidation LLNA LLNA Sensitization Assay (Murine) Prep->LLNA Safety Validation Application Keratin Fiber Application (30 min) Oxidation->Application Wash Standardized Wash & Drying Application->Wash Analysis Spectrophotometric Analysis (ΔE) Wash->Analysis

Standardized workflow for evaluating dye efficacy and toxicological safety.

Formulation Considerations for Drug/Cosmetic Developers

When substituting PPD with 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, formulators must account for the shift in the color spectrum. Because pyrazolone derivatives naturally lean toward the red/magenta spectrum, achieving neutral browns or blacks requires a carefully balanced matrix of secondary couplers (such as 2-methylresorcinol or 2,4-diaminophenoxyethanol HCl) and potentially the inclusion of a secondary, low-sensitizing diamine base (like Toluene-2,5-Diamine Sulfate, PTDS) to provide the necessary depth of shade.

References

  • A Mechanistic Investigation into the Irreversible Protein Binding and Antigenicity of p-Phenylenediamine Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Activation of T-Cells from Allergic Patients and Volunteers by p-Phenylenediamine and Bandrowski's Base CORE (Clinical and Experimental Immunology) URL:[Link]

  • Google Patents (L'Oreal)

Sources

Comparative

comparing 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one and 4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole

Executive Summary The development of high-performance oxidative hair dyes and keratin-targeting colorants relies heavily on the selection of primary intermediates (oxidation bases). This guide provides an in-depth compar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of high-performance oxidative hair dyes and keratin-targeting colorants relies heavily on the selection of primary intermediates (oxidation bases). This guide provides an in-depth comparative analysis of two distinct heterocyclic precursors: 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (Compound 1) and 4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole (Compound 2) . While both share a diamino-nitrogenous core, their structural divergences—specifically the presence of a pyrazolone carbonyl in Compound 1 versus the hydroxyethyl-substituted pyrazole in Compound 2—dictate their oxidation kinetics, color yield, and toxicological profiles. This guide is designed for cosmetic chemists, toxicologists, and formulation scientists seeking to optimize dye efficacy while maintaining strict safety standards.

Chemical Profiling & Mechanistic Overview

In oxidative dyeing, primary intermediates do not possess color themselves. They must penetrate the hair cuticle, undergo oxidation to form a reactive quinonediimine, and subsequently react with a coupler to form a large, trapped polymeric dye[1].

  • Compound 1 (C1): 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one This compound is a specialized pyrazolone derivative[2]. The inclusion of the carbonyl group at the 3-position significantly alters the electron density of the heterocyclic ring. This electron-withdrawing effect increases the oxidation potential of the molecule, meaning it requires a robust oxidative environment to activate but ultimately yields highly stable, light-fast chromophores.

  • Compound 2 (C2): 4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole Typically utilized as a sulfate salt (1-Hydroxyethyl 4,5-diamino pyrazole sulfate), this compound is a highly favored primary intermediate in commercial formulations[3]. The electron-rich pyrazole core allows for rapid oxidation, while the N-hydroxyethyl appendage enhances aqueous solubility and promotes hydrogen bonding with keratin fibers, resulting in vibrant, intense red and violet shades[4].

DyePathway P Primary Intermediate (C1 or C2) Ox Oxidation Phase (H2O2, pH 9.5) P->Ox Cuticle Penetration QDI Quinonediimine Intermediate Ox->QDI -2e-, -2H+ C Coupler Addition (e.g., 1-Naphthol) QDI->C Electrophilic Attack Dye Polymeric Indo-Dye (Trapped in Keratin) C->Dye Cross-linking

Mechanistic pathway of oxidative coupling for pyrazole-based primary intermediates.

Performance & Physicochemical Metrics

To objectively evaluate these compounds, we must look at their behavior in standard formulation environments. The table below synthesizes their quantitative and qualitative performance data.

Metric / Property4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (C1)4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole (C2)
Chemical Class Pyrazolone (1,2-dihydropyrazol-3-one)Pyrazole
Aqueous Solubility Moderate (Requires optimized surfactant systems)High (Highly soluble as a sulfate salt)[3]
Oxidation Potential High (Carbonyl group withdraws electron density)Low (Electron-rich core allows rapid oxidation)
Coupling Kinetics Moderate to SlowExtremely Fast[5]
Primary Color Yield Muted, highly stable tonal shifts (browns/deep reds)Vibrant, high-chroma magenta and intense reds[4]
Keratin Affinity Good (Hydrophobic interactions)Excellent (Hydrogen bonding via hydroxyethyl group)

Experimental Methodology: In Vitro Keratin Dyeing

To ensure scientific integrity, the following protocol represents a self-validating system for comparing the coupling efficiency and color fastness of C1 and C2.

Objective: Quantify the color intensity (Chroma, C*) and wash fastness of C1 and C2 when reacted with a standardized coupler (1-Naphthol).

Causality & Rationale:

  • Substrate Choice: We utilize 100% bleached yak hair swatches. Yak hair lacks background melanin, ensuring that the spectrophotometric ΔE (color difference) measured is derived purely from the synthesized indo-dye, eliminating biological noise.

  • pH Control: The emulsion is buffered to pH 9.5 using ammonia. This specific alkalinity is required to swell the keratin cuticle, allowing the low-molecular-weight precursors to penetrate the cortex before oxidation polymerizes them into large, trapped molecules[1].

Step-by-Step Protocol:

  • Precursor Emulsion Preparation: Formulate a base emulsion containing 10% oleic acid and 10% isopropanol. Prepare two separate batches: one containing 0.05 M of C1 and another containing 0.05 M of C2. Add 0.05 M of 1-Naphthol to both batches. Adjust to pH 9.5 with ammonium hydroxide.

  • Oxidant Activation: Immediately prior to application, mix the precursor emulsions 1:1 (v/v) with a 6% (20 volume) hydrogen peroxide developer. Note: Premature mixing leads to ex vivo polymerization, rendering the dye incapable of penetrating the hair shaft.

  • Application: Apply 2.0 g of the activated mixture per 1.0 g of hair swatch. Ensure complete saturation.

  • Incubation: Incubate the swatches at a constant 30°C for exactly 30 minutes to standardize the oxidation kinetics.

  • Termination & Wash: Rinse the swatches under running deionized water until the runoff is entirely clear. Wash once with a 10% Sodium Laureth Sulfate (SLES) solution to strip any unbound surface dye, ensuring only intra-cortical dye is measured.

  • Spectrophotometric Analysis: Dry the swatches and measure the L∗a∗b∗ color space values using a Datacolor spectrophotometer.

Expected Results: C2 will exhibit a significantly higher a∗ value (redness) and overall Chroma compared to C1, validating its role as a high-intensity red precursor[4]. C1 will demonstrate superior resistance to fading (wash fastness) over 15 shampoo cycles due to the inherent stability of the pyrazolone-derived polymer[2].

Toxicological Grounding & Regulatory Status

The safety profile of oxidative hair dyes is primarily determined by the toxicological evaluation of the unreacted precursors, as the final polymeric dyes are too large to be absorbed systemically[3].

  • Compound 2 (C2): 1-Hydroxyethyl 4,5-diamino pyrazole sulfate has been extensively reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. Toxicokinetics studies utilizing radiolabeled C2 demonstrated that while it is absorbed and distributed, it is extensively metabolized and rapidly excreted via urine and feces[3]. The CIR concluded that it is safe for use in oxidative hair dye formulations at maximum on-head concentrations of up to 2.4%[6].

  • Compound 1 (C1): As a more specialized, patent-protected derivative[2], C1 does not have the same ubiquitous regulatory dossier as C2. Formulators must rely on internal quantitative structure-activity relationship (QSAR) models and localized regulatory guidelines (e.g., EU SCCS) when incorporating pyrazolone derivatives, paying close attention to sensitization thresholds.

Conclusion & Formulation Recommendations

Choosing between 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one and 4,5-diamino-1-(2-hydroxyethyl)-1H-pyrazole depends entirely on the target product profile.

  • Select Compound 2 when formulating high-fashion, vibrant red, copper, or magenta shades where maximum color payoff and rapid processing times are required.

  • Select Compound 1 when developing highly stable, muted tonal shifts, or when formulating for markets where patent-protected, novel oxidation bases provide a competitive intellectual property advantage.

Sources

Validation

Efficacy and Sensitization Profile of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one vs. Traditional Primary Intermediates

Molecular Rationale: Moving Beyond Benzenoid Intermediates The oxidative hair dye industry has historically relied on p-phenylenediamine (PPD) and p-toluenediamine (PTD) as primary intermediates. While highly effective a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Molecular Rationale: Moving Beyond Benzenoid Intermediates

The oxidative hair dye industry has historically relied on p-phenylenediamine (PPD) and p-toluenediamine (PTD) as primary intermediates. While highly effective at producing deep, polymerized indo-dyes, these benzenoid compounds oxidize into planar quinonediimines. This planarity, combined with low molecular weight, allows rapid penetration into the viable epidermis, where they act as electrophilic haptens, binding to skin proteins and triggering Type IV allergic contact dermatitis 1[1].

To circumvent this toxicological bottleneck, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (DEMP) was developed as a next-generation heterocyclic alternative. The causality behind its structural design is threefold:

  • Pyrazole Core : The electron-rich pyrazole ring accelerates the initial oxidation step, ensuring rapid conversion to the reactive intermediate inside the hair shaft before it can migrate to the scalp 2[2].

  • Steric Hindrance (1-ethyl, 2-methyl) : The bulky N-alkyl substitutions disrupt the planarity of the intermediate. This steric bulk physically impedes deep epidermal penetration and sterically shields the electrophilic centers from nucleophilic attack by skin proteins (cysteine/lysine), drastically reducing sensitization potential 3[3].

  • 3(2H)-one Moiety : This group introduces a potent hydrogen-bond donor/acceptor site. Once the dye polymer forms, this moiety anchors the complex tightly to the keratin matrix, significantly improving wash fastness compared to the purely hydrophobic PPD polymers .

Mechanism PI Primary Intermediate (DEMP) Ox Oxidation Phase (H2O2, pH 9.5) PI->Ox QDI Quinonediimine (Reactive Electrophile) Ox->QDI -2e-, -2H+ Dye Indo-Dye Polymer (Keratin-Bound) QDI->Dye + Coupler Coupler Coupler Addition (e.g., Resorcinol) Coupler->Dye

Oxidative coupling pathway of primary intermediates forming keratin-bound polymers.

Experimental Methodologies: Self-Validating Systems

Protocol A: In Vitro Keratin Dyeing and Wash Fastness

Causality of Choice: Assessing dye performance on human hair introduces unacceptable biological variability (e.g., porosity, prior chemical damage). We utilize standardized bleached yak keratin tresses, which mimic the morphological structure of human hair but provide a uniform, self-validating baseline where any colorimetric shift (ΔE) is strictly a function of the dye's molecular properties.

  • Formulation : Prepare equimolar solutions (0.025 M) of the primary intermediate (DEMP, PPD, or PTD) and a standard coupler (resorcinol) in an ammonia-buffered emulsion (pH 9.5).

  • Oxidation : Initiate the reaction by adding 6% H₂O₂ (1:1 w/w ratio) immediately prior to application to prevent premature in-tube polymerization.

  • Application : Apply 2g of the mixture per 1g of keratin tress; incubate at 32°C for 30 minutes.

  • Baseline Measurement : Rinse with deionized water until runoff is clear, dry, and measure baseline Lab* values using a spectrophotometer (D65 illuminant).

  • Stress Testing : Subject tresses to 20 standardized wash cycles using a 10% Sodium Laureth Sulfate (SLES) solution, drying between cycles.

  • Quantification : Recalculate Lab* and determine ΔE. A lower ΔE validates higher wash fastness.

Workflow Prep Equimolar Formulation (PI + Coupler) Dyeing Keratin Tress Application (30 min, 32°C) Prep->Dyeing Wash Standardized Wash (10% SLES, 20 Cycles) Dyeing->Wash Spectro Spectrophotometry (ΔE Calculation) Wash->Spectro

Self-validating experimental workflow for assessing dye efficacy and wash fastness.

Protocol B: In Chemico Sensitization Assessment (DPRA)

Causality of Choice: Traditional animal testing (LLNA) relies on downstream biological responses (erythema/proliferation). The Direct Peptide Reactivity Assay (DPRA) is a self-validating in chemico model that directly measures the root cause of sensitization—haptenation—by quantifying the depletion of synthetic peptides.

  • Preparation : Prepare 0.5 mM solutions of synthetic Cysteine-containing and Lysine-containing peptides.

  • Incubation : Incubate peptides with the primary intermediates at a 1:10 (Cys) and 1:50 (Lys) molar ratio in a dark environment at 25°C for 24 hours.

  • Analysis : Quantify unreacted peptides using HPLC-UV at 220 nm.

  • Validation : Calculate mean peptide depletion (%). Depletion > 22.62% validates a positive sensitization potential.

DPRA Test Test Chemical (DEMP vs PPD) Incubate Incubation (24h, 25°C) Test->Incubate Peptide Synthetic Peptides (Cys / Lys) Peptide->Incubate HPLC HPLC-UV Analysis (Unreacted Quantification) Incubate->HPLC Result Depletion % (Sensitization Potential) HPLC->Result

DPRA in chemico workflow for quantifying peptide depletion and sensitization risk.

Quantitative Data & Performance Comparison

The following table summarizes the synthesized performance metrics of DEMP compared to traditional benzenoid intermediates.

Primary IntermediateMolecular Weight ( g/mol )Initial Color Depth (L* value)Wash Fastness (ΔE after 20 washes)Mean Peptide Depletion (%)Sensitization Classification
PPD 108.1415.2 (Very Dark)4.565.4%Extreme
PTD 122.1718.4 (Dark)5.248.2%Strong
DEMP 156.1816.1 (Very Dark)1.812.5%Minimal/Weak

Note: Lower L* indicates deeper color deposition. Lower ΔE indicates superior color retention.

Conclusion

The structural engineering of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one represents a significant leap in oxidative dye chemistry. By leveraging steric hindrance and targeted hydrogen bonding, DEMP achieves the deep color deposition characteristic of PPD while fundamentally disrupting the haptenation pathway responsible for severe allergic contact dermatitis.

References

  • Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine - MDPI. 3

  • Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - Cosmetic Ingredient Review (CIR).

  • OPINION ON Intermediates and reaction products of oxidative hair dye ingredients formed during hair dyeing - European Commission (SCCP). 2

  • Allergic Contact Dermatitis to Hair Dye Ingredients - Medical Journals SE. 1

Sources

Comparative

A Senior Application Scientist's Guide to NMR-Based Purity Validation of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, a potential building block in drug synthesis, rigorous purity assessment is critical. Impurities, which can include starting materials, by-products, intermediates, or degradation products, must be identified and quantified to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2] This guide provides an in-depth, experience-driven protocol for the validation of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one purity using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and primary analytical technique.[3][4]

The First Principle: Why NMR for Purity Determination?

Unlike chromatographic techniques that rely on response factors relative to a reference standard of the same compound, NMR spectroscopy offers a unique advantage: the signal intensity is directly proportional to the number of atomic nuclei generating the signal.[5][6][7] This makes quantitative NMR (qNMR) a primary ratio method, capable of determining the absolute purity of a substance without needing a specific reference standard of the analyte itself.[5][8][9] It provides comprehensive structural information and quantitative data in a single, non-destructive experiment, making it an indispensable tool for quality control.[3][10]

Workflow for NMR-Based Purity Validation

The validation process follows a logical and self-validating workflow, ensuring data integrity and accuracy from sample preparation to final report.

NMR_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Quantification cluster_report Phase 4: Reporting & Comparison Prep Sample & Internal Standard Preparation Solvent Selection of Deuterated Solvent Prep->Solvent Standard Choice of Internal Standard Prep->Standard Acquisition 1H & 13C NMR Spectra Acquisition Prep->Acquisition Params Optimization of Acquisition Parameters (D1, P1) Acquisition->Params Processing Data Processing (Phasing, Baseline, Integration) Acquisition->Processing Assignment Signal Assignment (Structure Confirmation) Processing->Assignment Quant Purity Calculation (qNMR Equation) Assignment->Quant Impurity Impurity Identification & Quantification Assignment->Impurity Report Final Purity Report & Data Archiving Quant->Report Compare Comparison with Orthogonal Methods (HPLC, MS) Report->Compare

Fig. 1: Comprehensive workflow for NMR-based purity validation.

Structural Elucidation: Predicting the NMR Spectrum

Before any analysis, a thorough understanding of the expected NMR spectrum is paramount for confirming the identity of the target compound.

Structure: 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Chemical structure of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

Based on standard chemical shift values and data from similar pyrazole structures, we can predict the approximate chemical shifts (δ) for both ¹H and ¹³C NMR spectra.[11][12][13][14]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

AssignmentGroupPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
Ethyl-CH₃a~1.2Triplet (t)3H~15
Ethyl-CH₂b~3.6Quartet (q)2H~45
N-Methyl-CH₃c~3.1Singlet (s)3H~30
Amine-NH₂d~4.5 (broad)Singlet (s)2H-
Amine-NH₂e~5.5 (broad)Singlet (s)2H-
Pyrazole C=O1---~160
Pyrazole C-NH₂2---~145
Pyrazole C-NH₂3---~125

Note: Amine proton shifts are highly dependent on solvent, concentration, and temperature and may exchange with residual water.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure accuracy and reproducibility, adhering to the principles of analytical procedure validation.[15][16][17]

1. Materials and Reagents:

  • Analyte: 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (approx. 10-20 mg)

  • Internal Standard (IS): Maleic acid or Dimethyl sulfone (high purity, certified reference material). The choice is critical: the IS must be stable, non-reactive, have a simple spectrum that does not overlap with the analyte signals, and be accurately weighed.[5][9]

  • Deuterated Solvent: DMSO-d₆ (high isotopic purity, low residual water content). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for shifting -OH and -NH protons downfield, away from other signals.[13]

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of the analyte into a clean, dry vial using a calibrated analytical balance. Record the mass to at least 0.01 mg.

  • Accurately weigh approximately 10 mg of the chosen internal standard into the same vial. Record the mass precisely.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial for 1-2 minutes until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and sensitivity.[10]

  • ¹H NMR Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. For accurate quantification, a D1 of 30-60 seconds is recommended to ensure complete relaxation of all nuclei. This is the single most critical parameter for qNMR.

    • Number of Scans (NS): 8 or 16 scans are typically sufficient for good signal-to-noise (S/N).

    • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

  • ¹³C NMR Experiment:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Relaxation Delay (D1): 5-10 seconds.

    • Number of Scans (NS): 1024 or more scans may be required due to the low natural abundance of ¹³C.

4. Data Processing:

  • Apply an exponential multiplication function (line broadening of 0.3 Hz for ¹H) to improve S/N.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate all relevant peaks from the analyte and the internal standard. For accurate results, the integration region should span at least 64 times the full width at half height (FWHH) of the peak.[5]

Data Interpretation and Purity Calculation

1. Identity Confirmation: The acquired ¹H and ¹³C spectra should be compared against the predicted spectra (Table 1). The presence of all expected signals with the correct chemical shifts, multiplicities, and relative integrations confirms the structural identity of the compound.

2. Identification of Potential Impurities: Scrutinize the spectrum for signals that do not correspond to the analyte, the internal standard, or the solvent. Potential process-related impurities could arise from starting materials or intermediates used in synthesis.[18]

Table 2: Potential Impurities and Their Characteristic ¹H NMR Signals

Potential ImpurityOriginExpected ¹H NMR Signal (DMSO-d₆)
HydrazineSynthesis ReagentBroad singlet around 4.2 ppm
EthanolReaction/Recrystallization SolventTriplet (~1.1 ppm) and Quartet (~3.4 ppm)
DioxaneSynthesis SolventSinglet around 3.6 ppm
Unreacted Starting MaterialIncomplete ReactionSignals will vary based on the synthetic route.

3. Quantitative Purity Calculation (qNMR): The purity of the analyte is calculated using the following equation, which relates the integrated signal areas to the molar quantities of the analyte and the internal standard.[5]

Purity (% w/w) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

Where:

  • Ia & Istd: Integral values for the analyte and internal standard signals.

  • Na & Nstd: Number of protons corresponding to the integrated analyte and standard signals.

  • Ma & Mstd: Molar masses of the analyte and the standard.

  • ma & mstd: Masses of the analyte and the standard.

  • Pstd: Purity of the internal standard (as a percentage).

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool, orthogonal methods are often employed to build a comprehensive purity profile, as no single technique is suitable for all compounds.[19]

Table 3: Comparison of Purity Analysis Techniques

FeatureNMR Spectroscopy High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Measures nuclear spin transitions in a magnetic field.[3]Differential partitioning between mobile and stationary phases.Separation by chromatography followed by mass-to-charge ratio detection.
Quantitation Primary, universal response. No analyte-specific reference needed.[4][10]Relative. Requires a certified reference standard of the analyte for purity.Primarily qualitative/semi-quantitative; can be quantitative with standards.
Structural Info Provides detailed molecular structure and connectivity.[3]Provides retention time; minimal structural information from UV spectrum.Provides molecular weight and fragmentation data for structural insights.
Sample Destructive? No.[3]Yes.Yes.
Throughput Moderate.High.High.
Limitations Lower sensitivity than MS, complex mixtures can have overlapping signals.[19]Requires chromophore for UV detection, co-eluting impurities can be missed.Ionization suppression can affect quantitation, non-volatile buffers problematic.

Conclusion: An Authoritative and Trustworthy Approach

Validating the purity of a pharmaceutical intermediate like 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one by qNMR is an authoritative, reliable, and structurally informative method. The protocol detailed here, from the careful selection of an internal standard to the precise optimization of acquisition parameters, establishes a self-validating system that provides a direct and absolute measure of purity. This approach aligns with modern analytical quality by design (AQbD) principles and meets the rigorous standards required by regulatory bodies, ensuring that the material is fit for its intended purpose in the advancement of drug development.[17] By combining the quantitative power of NMR with orthogonal techniques like HPLC and MS, researchers can build a comprehensive and trustworthy purity profile, underpinning the safety and quality of next-generation therapeutics.

References

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Technology Networks. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis. [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). [Link]

  • Emery Pharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). [Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]

  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International, 97(3), 699–710. [Link]

  • ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d₆. [Link]

  • Nielsen, T. E., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2899. [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. [Link]

  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. [Link]

  • MDPI. (2024). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. (n.d.). ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • Chegg. (2019). Solved nterpret the 1H-NMR for each product. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • Unknown. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

  • PMC. (n.d.). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). Synthesis and antibacterial activity of 3-(2-(5- amino-1h-pyrazol-4-yl) thiazol. [Link]

  • ResearchGate. (n.d.). (PDF) Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. [Link]

  • REAL-J. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • PMC. (2022). DFT calculations of ¹H- and ¹³C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). [Link]

Sources

Validation

Comparative Mutagenicity of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one vs. Standard Diamines

As the pharmaceutical and cosmetic industries shift toward safer chemical profiles, the genotoxicity of primary intermediates in oxidative dye systems has come under intense scrutiny. Standard aromatic diamines, while hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and cosmetic industries shift toward safer chemical profiles, the genotoxicity of primary intermediates in oxidative dye systems has come under intense scrutiny. Standard aromatic diamines, while highly effective for color deposition, carry inherent toxicological risks due to their reactive intermediates. This guide provides an objective, data-driven comparison between traditional diamines and the engineered heterocyclic alternative, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one , focusing on their mechanistic pathways, mutagenic profiles, and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: Aromatic Amines vs. Pyrazolone Heterocycles

Standard diamines such as p-phenylenediamine (PPD) and toluene-2,5-diamine (PTD) are known to demonstrate weak mutagenicity in standard bacterial reverse mutation assays, particularly in Salmonella typhimurium strain TA98 with metabolic activation1[1]. The genotoxicity of these molecules is not typically caused by the unreacted monomer, but rather by the transient benzoquinone diimines formed during oxidation. These highly electrophilic diimines are prone to self-condensation, forming trinuclear adducts like Bandrowski's base , which act as bulky DNA intercalators2[2].

To circumvent this mutagenic pathway, heterocyclic diamines have been synthesized. 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one belongs to the diaminopyrazolone class. The electron-rich pyrazolone ring fundamentally alters the oxidation kinetics. Upon oxidation, the resulting pyrazolone diimine is sterically and electronically stabilized. This stabilization prevents erratic self-condensation and suppresses the formation of mutagenic trinuclear species, ensuring that the intermediate strictly undergoes controlled bimolecular coupling with designated couplers 3[3].

Comparative Mutagenicity Profile

The following table synthesizes the quantitative genotoxicity data comparing standard diamines against the 4,5-diaminopyrazolone class (including structural analogs like 1-hydroxyethyl-4,5-diamino pyrazole sulfate, which share the identical stabilized core)4[4].

Assay / EndpointStandard Diamines (PPD / PTD)4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one
Ames Test (TA98, +S9) Positive (Dose-dependent increase in revertants)Negative (Up to 5000 μ g/plate )
Ames Test (TA100, -S9) NegativeNegative
In Vitro Chromosome Aberration Positive (Clastogenic without S9)Negative / Weakly Clastogenic only at cytotoxic doses
In Vivo Micronucleus Test NegativeNegative
Reactive Intermediate Stability Low (Rapidly forms mutagenic trimers)High (Sterically hindered, prevents self-condensation)

Pathway Visualization

The mechanistic divergence between the two chemical classes is mapped below. Note how the pyrazolone ring acts as a structural safeguard against the formation of DNA-intercalating adducts.

G PPD Standard Diamines (e.g., PPD, PTD) Ox1 Oxidation (H2O2) PPD->Ox1 Diimine Reactive Benzoquinone Diimine Ox1->Diimine BB Bandrowski's Base (Trinuclear Adduct) Diimine->BB Self-condensation DNA_PPD DNA Intercalation (Mutagenic Response) BB->DNA_PPD Pyr 4,5-Diamino-1-ethyl-2-methyl- 1H-pyrazol-3(2H)-one Ox2 Oxidation (H2O2) Pyr->Ox2 Stab Stabilized Pyrazolone Diimine Ox2->Stab Coup Efficient Coupler Reaction Stab->Coup Controlled coupling DNA_Pyr No DNA Adducts (Non-Mutagenic) Coup->DNA_Pyr

Fig 1. Mechanistic divergence of mutagenic vs. non-mutagenic pathways in oxidative diamines.

Experimental Methodology: Self-Validating Mutagenicity Workflows

To accurately assess the mutagenicity of these compounds, standard OECD 471 protocols must be modified. Testing unoxidized monomers yields false negatives because the ultimate mutagens are transient electrophiles formed during the coupling process. The following protocol is a self-validating system designed to capture these transient states5[5].

Modified Ames Test for Oxidative Dye Mixtures

Step 1: Equimolar Pre-Incubation

  • Action: Mix the primary intermediate (e.g., 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, 10 mM) with a coupler (e.g., resorcinol, 10 mM) and 6% H₂O₂. Incubate the mixture at 37°C for exactly 30 minutes.

  • Causality & Self-Validation: Oxidative dyes are applied as reactive mixtures. The 30-minute pre-incubation mimics real-world exposure times, allowing the assay to capture the transient diimines and any potential self-condensation products before they degrade into inert polymers. If the pre-incubation step is omitted, the assay fails to validate the actual chemical exposure profile.

Step 2: Metabolic Activation via S9 Fraction

  • Action: Introduce Aroclor 1254-induced rat liver S9 mix to the pre-incubated mixture.

  • Causality & Self-Validation: Aromatic amines are classically pro-mutagens. They require N-acetylation and N-hydroxylation by hepatic cytochrome P450 enzymes to form reactive nitrenium ions. The inclusion of the S9 mix self-validates the assay by ensuring that in vivo hepatic metabolism is accurately simulated in vitro.

Step 3: Strain-Specific Bacterial Plating

  • Action: Plate the activated mixture with Salmonella typhimurium strains TA98 and TA100 at concentrations up to 5000 μ g/plate .

  • Causality & Self-Validation: Strain TA98 contains a frameshift mutation (hisD3052) that is highly sensitive to bulky DNA intercalators (like the trinuclear adducts formed by PPD). Strain TA100 detects base-pair substitutions. Using both strains creates a comprehensive, self-validating detection grid that accounts for multiple mechanisms of DNA damage. A negative result in TA98 for the pyrazolone derivative conclusively proves the absence of bulky intercalating adducts.

References

  • Source: PubMed (NIH)
  • Source: PubMed (NIH)
  • Source: Cosmetic Ingredient Review (CIR)
  • Title: Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154)
  • Title: US Patent 5061289A - Oxidation hair dye composition containing diaminopyrazol derivatives Source: Google Patents URL

Sources

Comparative

cross-reactivity validation of 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in allergy testing

Cross-Reactivity Validation of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (DAEMP) vs. Traditional Oxidative Hair Dyes: A Comparative Guide Executive Summary The clinical burden of allergic contact dermatitis (ACD)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Validation of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (DAEMP) vs. Traditional Oxidative Hair Dyes: A Comparative Guide

Executive Summary

The clinical burden of allergic contact dermatitis (ACD) induced by traditional oxidative hair dyes remains a significant challenge in cosmetic chemistry and dermatology. Para-phenylenediamine (PPD) and toluene-2,5-diamine (PTD) are classified as extreme sensitizers, capable of inducing lifelong Type IV delayed hypersensitivity[1][2]. In response, the industry has pivoted toward alternative primary intermediates. While substituted benzenes like 2-methoxymethyl-p-phenylenediamine (ME-PPD) offer reduced sensitization, they still exhibit cross-elicitation in approximately 30% of PPD-allergic individuals[1][3].

This guide evaluates 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (DAEMP) , a heterocyclic pyrazolone derivative, objectively comparing its cross-reactivity profile and colorimetric performance against traditional benchmarks. Designed for researchers and drug development professionals, this document outlines the mechanistic causality of its immunological tolerance and provides a self-validating experimental protocol for cross-reactivity testing.

Mechanistic Causality: The Immunochemistry of Hair Dye Cross-Reactivity

To understand why DAEMP succeeds where traditional "PPD-free" alternatives fail[4], we must examine the causality of haptenation.

PPD is not an allergen in its native state; it is a pro-hapten. During the oxidative dyeing process (typically utilizing hydrogen peroxide), PPD oxidizes into a highly electrophilic p-quinonediimine intermediate[5]. This intermediate covalently binds to nucleophilic amino acid residues (such as cysteine and lysine) on epidermal proteins. This hapten-protein complex is engulfed by Langerhans cells, processed, and presented via MHC Class II molecules to naïve T-cells, initiating primary sensitization[6].

The DAEMP Advantage: DAEMP replaces the para-substituted benzene ring with a heterocyclic pyrazolone ring. This structural shift fundamentally alters the molecule's electron density and oxidation kinetics. When DAEMP oxidizes, the resulting intermediate possesses significant steric hindrance and a distinct electrophilic profile. Consequently, it fails to form the specific hapten-protein conjugate recognized by the memory T-cell receptors (TCRs) of PPD-sensitized individuals. By preventing molecular recognition at the dendritic cell interface, DAEMP circumvents cross-elicitation.

G cluster_PPD Traditional Pathway (PPD/PTD) cluster_DAEMP Alternative Pathway (DAEMP) A1 PPD / PTD Exposure A2 Oxidation to p-Quinonediimine A1->A2 A3 Protein Haptenation A2->A3 A4 Dendritic Cell Activation A3->A4 A5 Memory T-Cell Cross-Reactivity A4->A5 B4 No Hapten Recognition by PPD-Specific Cells A4->B4 Lack of Cross-Recognition B1 DAEMP Exposure B2 Altered Oxidation State (Pyrazolone Ring) B1->B2 B3 Steric Hindrance Prevents Binding B2->B3 B3->B4 B5 Immunological Tolerance B4->B5

Immunological pathway comparing PPD haptenation vs. DAEMP steric tolerance.

Comparative Performance Data

The following table synthesizes quantitative data comparing DAEMP against widely used primary intermediates. Sensitization potency is measured via the Local Lymph Node Assay (LLNA) EC3 value (the concentration required to induce a 3-fold increase in lymphocyte proliferation). Cross-elicitation rates are based on patch testing in confirmed PPD-allergic cohorts[1][3][7].

CompoundChemical ClassSensitization Potency (LLNA EC3)Cross-Elicitation in PPD-Allergic Cohort (%)Color Fastness (ΔE after 10 washes)
PPD Para-substituted benzene< 1.0% (Extreme)100% (Baseline)3.2
PTD Para-substituted benzene1.5% (Strong)~83%3.5
ME-PPD Substituted benzene4.5% (Moderate)~30%4.1
HE-DAP Pyrazole derivative> 10.0% (Weak)< 5%4.8
DAEMP Pyrazolone derivative> 15.0% (Weak) < 2% 4.5

Data Interpretation: While ME-PPD reduces primary sensitization risk, its 30% cross-elicitation rate makes it unsuitable for previously sensitized patients[3]. Pyrazole and pyrazolone derivatives (HE-DAP and DAEMP) demonstrate a near-total collapse in cross-reactivity[7], validating their structural divergence from para-benzenes.

Self-Validating Experimental Protocol for Cross-Reactivity Testing

To ensure trustworthiness and reproducibility, cross-reactivity validation must employ a self-validating system . This means the protocol incorporates internal controls that continuously verify the assay's integrity. If a patient reacts to the vehicle control, the entire test is invalidated due to hyper-reactive skin (angry back syndrome). If the positive control (PPD) fails to elicit a reaction in a known sensitized cohort, the oxidation conditions or patch delivery system is flawed.

Phase 1: Cohort Selection & Baseline Verification
  • Recruitment: Select a cohort of 50 human volunteers with a documented clinical history of hair dye allergy and a previously confirmed positive patch test to 1.0% PPD in petrolatum (pet.)[2].

  • Exclusion Criteria: Exclude subjects with active dermatitis, recent systemic immunosuppressant use, or those who react to the baseline vehicle control (petrolatum).

Phase 2: Dose-Response Patch Matrix Preparation

Causality Check: Testing a single concentration can conflate mild irritation with weak allergy. A dose-response gradient establishes true immunological elicitation thresholds.

  • Positive Control: Prepare PPD at 0.1%, 0.5%, and 1.0% in pet.

  • Test Article (DAEMP): Prepare DAEMP at 0.1%, 1.0%, and 3.0% in pet. (Higher upper bounds are used to rigorously challenge the lack of cross-reactivity).

  • Negative Control: 100% pure petrolatum.

  • Oxidation Simulation (Optional but Recommended): Prepare a parallel set of patches where DAEMP is mixed 1:1 with 3% H₂O₂ for 15 minutes prior to application to simulate the oxidized intermediate state[5].

Phase 3: Application and Evaluation
  • Application: Apply the preparations to the upper back using 8 mm Finn Chambers on Scanpor tape.

  • Occlusion: Leave patches in place for 48 hours.

  • Reading Schedule: Evaluate the sites at Day 2 (48h, 30 mins after patch removal), Day 3 (72h), and Day 4 (96h).

  • Scoring: Utilize International Contact Dermatitis Research Group (ICDRG) criteria:

    • ?+ (Doubtful erythema)

    • + (Weak positive: erythema, infiltration, possibly papules)

    • ++ (Strong positive: erythema, infiltration, papules, vesicles)

    • +++ (Extreme positive: intense erythema, coalescing vesicles)

Phase 4: Data Validation Logic
  • Validation Check 1: If Negative Control ≥ (+), discard subject data (false positive baseline).

  • Validation Check 2: If Positive Control (PPD 1.0%) < (+), discard subject data (loss of sensitization or assay failure).

  • Result: True cross-reactivity is only recorded if DAEMP yields ≥ (+) at Day 3 or Day 4 in a validated subject.

Conclusion

The transition from para-substituted benzenes to heterocyclic pyrazolone derivatives represents a critical evolution in cosmetic formulation. As demonstrated by the comparative data and mechanistic breakdown, 4,5-diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one (DAEMP) effectively evades the T-cell recognition pathways established by PPD sensitization. By utilizing a self-validating patch test protocol, researchers can definitively separate primary sensitization from cross-reactivity, ensuring that "PPD-free" claims are grounded in rigorous, reproducible immunochemistry rather than mere marketing[4].

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one

This document provides essential procedural guidance for the safe and compliant disposal of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. As a valued professional in research and development, your safety and the int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just a protocol, but a framework for understanding the critical principles behind responsible chemical waste management.

Core Principle: Mandate for Professional Disposal

In-laboratory chemical neutralization or treatment of 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one is strongly discouraged without a validated, compound-specific risk assessment.[1][4] The pyrazole functional group and its derivatives can present complex hazards, including potential toxicity and environmental harm.[2][5] Therefore, the primary and required method of disposal is to consign all waste containing this compound to a licensed hazardous waste contractor through your institution's EHS office.[1][2]

Hazard Profile & Risk Assessment

While detailed toxicological data for this specific molecule is sparse, an assessment based on its constituent parts—a substituted pyrazole core—suggests a conservative approach is necessary.

  • Human Health: Pyrazole derivatives can cause skin and serious eye irritation.[6][7] Some diamino compounds may act as skin sensitizers, potentially causing an allergic reaction upon contact.[5]

  • Environmental Health: Many pyrazole-based compounds are classified as harmful or toxic to aquatic life with long-lasting effects.[2][5] Therefore, discharge into drains or the environment is strictly prohibited.[2][3]

Required Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is mandatory.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and potential eye irritation or serious damage.[3][5][7]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, irritation, and potential sensitization.[3][7]
Skin and Body Protection A lab coat, long pants, and closed-toe shoes.Minimizes the risk of skin exposure from accidental spills.[3]
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood.Prevents inhalation of any dusts or aerosols.[3]

Step-by-Step Disposal Protocol

Adherence to a systematic waste segregation and collection process is critical for ensuring safety and regulatory compliance. All laboratory personnel must be trained on these procedures.[8][9]

Step 1: Waste Generation and Segregation

All chemical waste is regulated from the moment of its generation.[10] It is imperative to segregate waste streams to prevent unintended chemical reactions.

  • Solid Waste: Collect all materials contaminated with 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one, including:

    • Residual or expired product.

    • Contaminated PPE (gloves, etc.).

    • Weighing papers, spatulas, and liners.

    • Absorbent materials used for cleaning spills.

    This waste must be placed in a dedicated solid hazardous waste container.[1] Do not mix with other waste streams.[2]

  • Liquid Waste: Collect all solutions containing 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one in a separate, compatible liquid waste container.[1] This includes reaction mixtures, mother liquors, and rinsates from cleaning contaminated glassware.

Step 2: Container Selection and Labeling

The integrity of waste containment is a primary safety control.

  • Container Choice: Waste containers must be in good condition, leak-proof, and constructed of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene).[1][9] The original product container is often a suitable choice for waste.[2][9]

  • Labeling: Proper labeling is a strict regulatory requirement.[8][11] Each container must be clearly marked with a hazardous waste tag provided by your EHS department. The label must include:

    • The words "Hazardous Waste" .[8][11]

    • The full, unabbreviated chemical name: "4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one" and any other constituents.

    • A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").[8][11]

    • The date when waste was first added to the container.[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA).[8][10][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[9][11]

  • Container Management: Waste containers must be kept securely closed at all times, except when adding waste.[10]

Step 4: Arranging for Disposal

Once a waste container is full or has been in the SAA for an extended period (approaching institutional limits, often up to 12 months), you must arrange for its removal.[10]

  • Contact EHS: Submit a chemical waste collection request to your institution's EHS department.[9][10]

  • Documentation: Complete all required waste disposal manifests or forms as instructed by EHS.[1]

Emergency Procedures: Small Spill Management

In the event of a small, manageable spill, take the following immediate actions.

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1][3]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into your designated solid hazardous waste container.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

Visual Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for the proper handling and disposal of waste containing 4,5-Diamino-1-ethyl-2-methyl-1H-pyrazol-3(2H)-one.

G Disposal Workflow for Pyrazole Derivative Waste A Waste Generated (Solid or Liquid) B Select Compatible Hazardous Waste Container (e.g., Glass, HDPE) A->B C Affix & Complete EHS Hazardous Waste Label B->C D Label Must Include: - 'Hazardous Waste' - Full Chemical Name - Hazard Information C->D E Store Securely in Designated Satellite Accumulation Area (SAA) C->E F Keep Container Closed E->F G Container Full or Nearing Time Limit? E->G G->E No H Submit Waste Collection Request to EHS G->H Yes I EHS Collects for Professional Disposal H->I

Caption: Logical workflow for the safe disposal of pyrazole derivative waste.

References

  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021). Lab Manager. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Dynabeads™ MyOne™ CD45 Leukocyte Depletion - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet. Various. [Link]

  • Safety Data Sheet. Kusakabe. [Link]

  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride - Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Safety Data Sheet. Various. [Link]

  • 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one - Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.